1H-Indazole-4-boronic acid
Description
Properties
IUPAC Name |
1H-indazol-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-3-7-5(6)4-9-10-7/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZZJZIZRARGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NNC2=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656834 | |
| Record name | 1H-Indazol-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023595-17-6 | |
| Record name | 1H-Indazol-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1H-Indazole-4-boronic Acid from 2-Formylphenylboronic Acids
This technical guide provides a comprehensive overview of a modern synthetic route to indazole derivatives starting from 2-formylphenylboronic acids. The core of this methodology is a copper(II) acetate-catalyzed reaction followed by an acid or base-induced ring closure. This process offers an efficient pathway to N-alkoxycarbonyl indazoles.[1][2][3][4][5][6] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis of indazole-containing compounds, which are significant in medicinal chemistry.[1]
Synthetic Strategy Overview
The synthesis of the indazole scaffold from 2-formylphenylboronic acids can be achieved through a two-step, one-pot procedure.[1][2] The general approach involves the reaction of a 2-formylphenylboronic acid with a hydrazine derivative, such as a diazodicarboxylate or a hydrazine dicarboxylate, catalyzed by copper(II) acetate. This is followed by an acid- or base-induced cyclization to yield the indazole ring system.[1][2][3][4][5][6]
The reaction with diazodicarboxylates proceeds via the formation of an N-arylhydrazine intermediate, which then undergoes cyclization.[1][2] When using hydrazine dicarboxylates, a stoichiometric amount of copper(II) acetate is typically required for the initial C-N bond formation step.[1][2][3][7]
Experimental Data
The following tables summarize the quantitative data from key experiments in the synthesis of indazole derivatives from 2-formylphenylboronic acid.
Table 1: Optimization of the Reaction of 2-Formylphenylboronic Acid with Diethyl Azodicarboxylate (DEAD)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | MeCN | rt | 24 | 75 |
| 2 | DMF | rt | 24 | 75 |
| 3 | DMA | rt | 24 | 75 |
| 4 | THF | rt | 24 | <10 |
| 5 | Toluene | rt | 24 | <10 |
| 6 | CH2Cl2 | rt | 24 | <10 |
| 7 | MeCN | 50 | 4 | 80 |
| 8 | DMF | 50 | 4 | 80 |
| 9 | DMA | 50 | 4 | 80 |
Reaction conditions: 2-formylphenylboronic acid (1a), DEAD (2a), Cu(OAc)2 (10 mol%) in the specified solvent.[1]
Table 2: Synthesis of Indazoles using Hydrazine Dicarboxylates
| Entry | Hydrazine Dicarboxylate | Acid for Cyclization | Product | Yield (%) |
| 1 | Diethyl hydrazine dicarboxylate | TFA | 4a | 85 |
| 2 | Di-tert-butyl hydrazine dicarboxylate | TFA | 4b | 82 |
| 3 | Dibenzyl hydrazine dicarboxylate | TFA | 4c | 78 |
| 4 | Diisopropyl hydrazine dicarboxylate | TFA | 4d | 80 |
| 5 | Di-tert-butyl hydrazine dicarboxylate | Acetic Acid | 4l | 88 |
Reaction conditions: 2-formylphenylboronic acid (1a), hydrazine dicarboxylate, Cu(OAc)2 (1 equivalent), followed by acid-induced cyclization.[1]
Detailed Experimental Protocols
General Procedure for the Two-Step, One-Pot Synthesis of 1N-Alkoxycarbonyl Indazoles
To a solution of 2-formylphenylboronic acid (1.0 mmol) in acetonitrile (5 mL) is added copper(II) acetate (0.1 mmol for diazodicarboxylates, 1.0 mmol for hydrazine dicarboxylates) and the respective hydrazine derivative (1.1 mmol). The reaction mixture is stirred at room temperature or elevated temperatures as indicated in the data tables. Upon completion of the first step (monitored by TLC), the cyclization agent (e.g., trifluoroacetic acid or acetic acid, 2.0 mmol) is added, and the mixture is stirred until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired indazole product.[1][7]
Synthesis of Indazole 4a using Diethyl Hydrazine Dicarboxylate
In a representative experiment, 2-formylphenylboronic acid (1a) is reacted with diethyl hydrazine dicarboxylate (7a) in the presence of an equimolar amount of copper(II) acetate.[7] The use of a base such as triethylamine (TEA), tetramethylethylenediamine (TMEDA), or N,N-diisopropylethylamine (DIPEA) can be beneficial for the initial C-N bond formation step.[7] After the formation of the intermediate, trifluoroacetic acid (TFA) is added to facilitate the cyclization, leading to the formation of the indazole product 4a in good yield.[1][7]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of indazoles from 2-formylphenylboronic acids.
Caption: Synthetic workflow for indazole synthesis.
Signaling Pathways and Logical Relationships
The following diagram outlines the logical progression of the chemical transformations in this synthesis.
Caption: Logical flow of the chemical reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis of indazoles from 2-formylphenylboronic acids | Semantic Scholar [semanticscholar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Characterization of 1H-Indazole-4-boronic acid by NMR Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 1H-Indazole-4-boronic acid. Due to the limited availability of complete, published experimental NMR data for this specific compound, this guide presents a combination of available data for its hydrochloride salt and predicted values based on the analysis of the parent 1H-indazole molecule and related arylboronic acids. This approach offers a robust framework for researchers engaged in the synthesis, analysis, and application of this important chemical entity.
Introduction to this compound
This compound is a bifunctional molecule that incorporates the privileged 1H-indazole scaffold and a versatile boronic acid moiety. The indazole core is a key pharmacophore in numerous biologically active compounds, while the boronic acid group serves as a crucial synthetic handle, most notably in Suzuki-Miyaura cross-coupling reactions, for the construction of complex organic molecules.[1] Accurate structural elucidation and purity assessment by NMR spectroscopy are paramount for its application in medicinal chemistry and materials science.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the known NMR data of 1H-indazole and the expected electronic effects of the boronic acid substituent at the C4 position. A spectrum of the hydrochloride salt of Indazole-4-boronic acid is available, and while it provides a visual representation, detailed peak assignments are not published.[2]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 | ~13.5 | br s | - |
| H3 | ~8.2 | s | - |
| H5 | ~7.8 | d | ~8.0 |
| H6 | ~7.4 | t | ~7.5 |
| H7 | ~7.9 | d | ~7.0 |
| B(OH)₂ | ~8.5 | s | - |
Note: The chemical shifts of the N-H and B(OH)₂ protons are highly dependent on solvent, concentration, and temperature, and may exchange with residual water in the solvent.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | ~135 |
| C3a | ~122 |
| C4 | ~130 (broad) |
| C5 | ~128 |
| C6 | ~122 |
| C7 | ~115 |
| C7a | ~140 |
Note: The carbon atom attached to the boron (C4) is expected to exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate the sample until the solid is fully dissolved.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16 (can be increased for dilute samples).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing:
-
Apply a line broadening (LB) of 0.3 Hz.
-
Manually phase the spectrum and correct the baseline.
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing:
-
Apply a line broadening (LB) of 1-2 Hz.
-
Manually phase the spectrum and correct the baseline.
-
Reference the spectrum to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.
-
Logical Workflow and Data Interpretation
Synthesis and Characterization Workflow
The synthesis of this compound can be approached through a multi-step process, which is a critical aspect for drug development professionals. The following diagram illustrates a plausible synthetic and characterization workflow.
References
Unveiling the Solid State: A Technical Guide to the Prospective Crystal Structure of 1H-Indazole-4-boronic Acid
For Immediate Release
This technical guide offers researchers, scientists, and professionals in drug development a comprehensive overview of the anticipated crystal structure of 1H-Indazole-4-boronic acid. While a definitive, publicly available crystal structure for this specific compound has not been identified in prominent crystallographic databases, this document provides a foundational understanding based on established principles of crystallography and the known structures of related compounds. It outlines the general methodologies required for its determination and presents a theoretical framework for its structural analysis.
Introduction to this compound
This compound is a bifunctional organic compound featuring an indazole moiety and a boronic acid group.[1] The indazole core is a significant pharmacophore in medicinal chemistry, found in a variety of therapeutic agents.[2] The boronic acid functional group serves as a versatile synthetic handle, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and can form reversible covalent bonds with diols, a property leveraged in chemical sensing and drug delivery.[1] Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physicochemical properties, such as solubility, stability, and crystal packing, which are critical parameters in drug development and materials science.
Hypothetical Crystallographic Data
The determination of a crystal structure through single-crystal X-ray diffraction (SCXRD) yields a wealth of quantitative data.[3] The following table summarizes the key parameters that would be expected from such an analysis of this compound. The values presented are for illustrative purposes to guide researchers on the expected data format.
| Parameter | Description | Hypothetical Value |
| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₇H₇BN₂O₂ |
| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 161.95 g/mol |
| Crystal System | One of seven crystal systems based on the relationship between the unit cell axes and angles. | Monoclinic |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | Length of the 'a' axis of the unit cell. | 8.5 |
| b (Å) | Length of the 'b' axis of the unit cell. | 12.0 |
| c (Å) | Length of the 'c' axis of the unit cell. | 7.2 |
| α (°) | Angle between the 'b' and 'c' axes. | 90° |
| β (°) | Angle between the 'a' and 'c' axes. | 105° |
| γ (°) | Angle between the 'a' and 'b' axes. | 90° |
| Volume (ų) | The volume of the unit cell. | 706.4 |
| Z | The number of molecules per unit cell. | 4 |
| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.521 |
| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5 |
Experimental Protocols
The determination of a novel crystal structure involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.
General Synthesis of this compound
A common route for the synthesis of aryl boronic acids is the palladium-catalyzed Miyaura borylation reaction.[4] This would typically involve the reaction of a halogenated indazole precursor with a diboron reagent in the presence of a palladium catalyst and a suitable base.
Illustrative Synthesis Protocol:
-
Reaction Setup: To an oven-dried flask is added 4-bromo-1H-indazole, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Solvent Addition: Anhydrous solvent (e.g., dioxane or DMF) is added, and the flask is purged with an inert gas (e.g., argon or nitrogen).
-
Reaction: The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting residue is then subjected to an aqueous work-up.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired boronic acid or its pinacol ester precursor, which can then be hydrolyzed to the boronic acid.[5][6]
Crystallization
Growing single crystals of sufficient quality is often the most challenging step.[7] Slow evaporation, vapor diffusion, or slow cooling of a saturated solution are common techniques.
Illustrative Crystallization Protocol:
-
Solvent Screening: A small amount of purified this compound is dissolved in various solvents or solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, and their combinations with water or heptane) to find a system where the compound has moderate solubility.
-
Crystal Growth: A saturated solution is prepared by dissolving the compound in the chosen solvent system at an elevated temperature.
-
Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days to weeks, promoting the formation of single crystals.
-
Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[8]
Data Collection and Structure Solution Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[3]
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[9] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods or Patterson methods, to obtain an initial model of the atomic positions.[8] This model is then refined against the experimental data to yield the final, accurate crystal structure.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural determination of this compound.
Predicted Molecular Interactions
Based on the functional groups present in this compound, its crystal structure is expected to be dominated by hydrogen bonding interactions. The boronic acid group can act as a hydrogen bond donor (O-H) and acceptor (O), while the indazole ring provides both a donor (N-H) and acceptor (N) site. These interactions are likely to lead to the formation of supramolecular assemblies, such as dimers or extended networks.
Conclusion
While the specific crystal structure of this compound remains to be experimentally determined and reported, this guide provides a robust framework for its prospective analysis. The outlined experimental protocols offer a clear path for obtaining high-quality single crystals and performing definitive structural analysis via SCXRD. The anticipated structural features, particularly the hydrogen bonding networks, will be key to understanding its solid-state behavior. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a more profound understanding of its properties and potential applications.
References
- 1. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
An In-depth Technical Guide to the Solubility of 1H-Indazole-4-boronic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1H-Indazole-4-boronic acid, a critical parameter for its application in medicinal chemistry, organic synthesis, and materials science. While specific quantitative solubility data for this compound in common organic solvents is not extensively available in public literature, this document provides a comprehensive overview of its expected solubility characteristics based on general chemical principles and data from analogous compounds. Furthermore, it details established experimental protocols for determining the solubility of boronic acids, offering a practical framework for researchers. This guide also includes a visualization of a standard solubility determination workflow to provide a clear and actionable experimental approach.
Introduction to this compound
This compound is an organoboron compound featuring an indazole ring and a boronic acid functional group. The indazole moiety imparts aromaticity and potential for π-π stacking interactions, while the boronic acid group is well-known for its ability to form reversible covalent bonds with diols. This reactivity makes it a valuable building block in various chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.
Solubility Profile of this compound
While precise quantitative data for the solubility of this compound is not readily found in peer-reviewed literature, general principles of chemical solubility and information on similar compounds suggest its likely behavior. It is reported that this compound typically exhibits good solubility in polar solvents, which is advantageous for its reactivity in many organic synthesis applications[1].
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Common Abbreviation | Polarity (Dielectric Constant) | Expected Qualitative Solubility |
| Dimethyl Sulfoxide | DMSO | 47.2 | High |
| N,N-Dimethylformamide | DMF | 38.3 | High |
| Methanol | MeOH | 32.7 | Moderate to High |
| Ethanol | EtOH | 24.5 | Moderate |
| Tetrahydrofuran | THF | 7.6 | Moderate |
| Acetonitrile | ACN | 37.5 | Moderate |
| Dichloromethane | DCM | 9.1 | Low to Moderate |
| Toluene | - | 2.4 | Low |
| Hexane | - | 1.9 | Very Low |
Note: The expected qualitative solubility is inferred from the polar nature of this compound and general solubility trends of similar boronic acids. Experimental verification is required for quantitative assessment.
Experimental Protocols for Solubility Determination
Several methods can be employed to quantitatively determine the solubility of a compound like this compound. A commonly used and reliable technique is the dynamic (or synthetic) method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
3.1. Dynamic Method for Solubility Determination
This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, THF, Acetonitrile)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and a photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is then slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or more accurately using a luminance probe or by observing the scattering of a laser beam passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.
3.2. High-Performance Liquid Chromatography (HPLC) Method
For a more quantitative approach at a fixed temperature, a saturated solution can be prepared and the concentration of the dissolved solute can be determined using HPLC.
Materials and Equipment:
-
This compound
-
Selected organic solvents
-
Vials with tight-fitting caps
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Sample Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the HPLC method. Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Quantification: The solubility is calculated from the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound using the dynamic method.
Caption: A flowchart illustrating the key steps in the dynamic method for determining the solubility of a solid compound in a solvent.
Conclusion
The solubility of this compound in common organic solvents is a fundamental property that dictates its utility in various research and development settings. While specific quantitative data is sparse, this guide provides an overview of its expected behavior and detailed experimental protocols for its determination. The presented dynamic and HPLC-based methods offer robust approaches for researchers to generate reliable solubility data, thereby facilitating the optimization of reaction conditions, purification procedures, and formulation development.
References
Stability and Storage of 1H-Indazole-4-boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1H-Indazole-4-boronic acid, a key building block in medicinal chemistry and drug discovery. Understanding the stability profile of this reagent is critical for ensuring its quality, and the reproducibility of synthetic procedures, and for the development of robust analytical methods.
Core Concepts in Stability of Boronic Acids
Boronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity. The primary routes of degradation are protodeboronation and oxidation.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by acidic or basic conditions and is often accelerated by heat.
-
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process is promoted by exposure to air (oxygen) and can be influenced by light and the presence of metal impurities.
-
Trimerization: Boronic acids can undergo dehydration to form cyclic anhydrides, most commonly trimers (boroxines). This process is reversible upon exposure to water.
Recommended Storage and Handling Conditions
To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended based on information from various suppliers and general knowledge of boronic acid chemistry:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended. | Reduces the rate of chemical degradation and physical changes. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidation by excluding atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a dry environment. The use of a desiccator is advised. | Prevents hydrolysis and minimizes protodeboronation. |
| Light | Protect from light. | Light can accelerate oxidative degradation pathways. |
Experimental Protocols for Stability Assessment
A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.
Forced Degradation Protocol
Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Calibrated pH meter, heating block/water bath, photostability chamber, HPLC system.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified period. Also, expose a solution of the compound to the same temperature. At each time point, dissolve the solid sample or dilute the solution with the mobile phase for analysis.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark. After exposure, prepare solutions of both solid and solution samples for HPLC analysis.
-
Control Samples: For each stress condition, a control sample (without the stressor) should be analyzed at the same time points.
Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity will be confirmed by analyzing the stressed samples and ensuring that the degradation product peaks are well-resolved from the parent peak.
Visualizations
Logical Workflow for Forced Degradation and Stability-Indicating Method Development
Caption: Workflow for conducting a forced degradation study and developing a stability-indicating HPLC method.
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound under stress conditions.
Involvement in Signaling Pathways
While this compound is primarily a synthetic building block, the indazole scaffold is a common motif in pharmacologically active molecules. For instance, derivatives of 1H-indazole have been investigated as inhibitors of the PD-1/PD-L1 pathway, a critical immune checkpoint in cancer therapy. The boronic acid moiety can be used to synthesize such derivatives through Suzuki coupling reactions.
Caption: Synthetic utility of this compound in creating inhibitors for signaling pathways like PD-1/PD-L1.
An In-Depth Technical Guide to 1H-Indazole-4-boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indazole-4-boronic acid is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a bicyclic indazole core coupled with a reactive boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the context of drug discovery and development.
Physicochemical Properties
This compound is typically a white to tan or beige crystalline powder.[1] Its core structure consists of a fused benzene and pyrazole ring system, which imparts a degree of aromatic stability. The boronic acid group at the 4-position is the key to its reactivity, particularly in metal-catalyzed cross-coupling reactions.
Structural and General Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BN₂O₂ | [2] |
| Molecular Weight | 161.95 g/mol | [2] |
| Appearance | White to tan/beige crystalline powder | [1] |
| Melting Point | 166-168 °C | [3] |
| Solubility | Generally soluble in polar organic solvents. | [1] |
| pKa | Estimated to be around 8.20 (based on the 5-boronic acid isomer). | [4][5] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the indazole ring system and the hydroxyl protons of the boronic acid group. While specific peak assignments require experimental data, the availability of ¹H NMR spectra for the hydrochloride salt has been noted.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbon atom attached to the boron will exhibit a characteristically broad signal.
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Expected characteristic absorption bands include O-H stretching from the boronic acid (broad, ~3200-3600 cm⁻¹), N-H stretching from the indazole ring (~3100-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (~1400-1600 cm⁻¹), and B-O stretching (~1300-1400 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for boronic acids may involve the loss of water and other neutral fragments from the molecular ion.[2][7]
Chemical Properties and Reactivity
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent chemical application of this compound is its use as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the indazole scaffold and various aryl or heteroaryl halides, providing a powerful tool for the synthesis of diverse indazole derivatives.[8][9] These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[8][9]
Stability
Boronic acids, in general, can be susceptible to degradation, particularly through protodeboronation. The stability of this compound can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.[10] For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere.
Experimental Protocols
Synthesis of this compound
Conceptual Synthetic Workflow:
A detailed experimental procedure would require optimization of reaction conditions, including the choice of protecting group, palladium catalyst, ligand, base, and solvent.
Purification by Recrystallization
Purification of arylboronic acids is often achieved through recrystallization. The choice of solvent is critical and is based on the principle that the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.
General Recrystallization Protocol:
-
Solvent Selection: Screen various solvents (e.g., water, ethanol, isopropanol, acetonitrile, or mixtures) to find a suitable system.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of this compound and for monitoring reaction progress.
General HPLC Method Development Workflow:
A specific method would require validation to ensure its accuracy, precision, and robustness for the quantitative analysis of this compound.[13][14][15]
Forced Degradation Studies
To understand the intrinsic stability of this compound, forced degradation studies can be performed under various stress conditions as mandated by regulatory guidelines.
Typical Forced Degradation Conditions:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.
-
Thermal Degradation: Exposure to dry heat.
-
Photolytic Degradation: Exposure to UV and visible light.[3][16][17][18]
The resulting degradation products would then be analyzed by a stability-indicating HPLC method.
Applications in Drug Discovery and Development
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational compounds, particularly in the area of oncology.[9][19] this compound serves as a key intermediate for the synthesis of a wide array of indazole-based derivatives that have been explored as inhibitors of various biological targets.
Kinase Inhibitors
Many indazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. For instance, indazole-based compounds have been investigated as inhibitors of Akt (Protein Kinase B), a key node in the PI3K/Akt signaling pathway that is frequently hyperactivated in cancer.[6][10][20] The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction with an indazole boronic acid derivative.
Signaling Pathway involving Akt:
Other Therapeutic Areas
Beyond kinase inhibition, indazole derivatives have shown promise in a variety of other therapeutic areas, including as anti-inflammatory, antimicrobial, and antiviral agents. The versatility of the Suzuki-Miyaura coupling with this compound allows for the rapid generation of libraries of diverse compounds for screening against a wide range of biological targets.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its ability to participate in robust carbon-carbon bond-forming reactions, coupled with the significant biological activities of the resulting indazole derivatives, ensures its continued importance in the quest for novel therapeutics. This technical guide has provided a comprehensive overview of its properties, synthetic and analytical methodologies, and its role in the development of potential new drugs. Further research into specific, optimized experimental protocols and a deeper understanding of the biological activities of its derivatives will undoubtedly expand its utility in the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. rsc.org [rsc.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
A Technical Guide to 1H-Indazole-4-boronic Acid Pinacol Ester: Synthesis and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and stability of 1H-Indazole-4-boronic acid pinacol ester, a key building block in medicinal chemistry and drug development. This document details synthetic methodologies, stability considerations, and experimental protocols to assist researchers in the effective utilization of this versatile reagent.
Introduction
This compound pinacol ester is a member of the heteroaryl boronic acid ester family, which are pivotal intermediates in modern organic synthesis. The indazole moiety is a prominent scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The boronic acid pinacol ester functional group allows for facile carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This makes this compound pinacol ester a valuable precursor for the synthesis of complex molecules in drug discovery programs.
Synthesis of this compound Pinacol Ester
The most common and efficient method for the synthesis of aryl and heteroaryl boronic acid pinacol esters is the Palladium-catalyzed Miyaura borylation reaction. This reaction typically involves the cross-coupling of a halo-indazole with bis(pinacolato)diboron (B₂pin₂). Due to the potential for N-H reactivity in the unprotected indazole, the synthesis can be approached in two ways: direct borylation of 1H-indazole or borylation of an N-protected indazole followed by deprotection.
Synthesis via Miyaura Borylation of an N-Protected 4-Halo-1H-Indazole
A robust strategy for the synthesis of this compound pinacol ester involves the use of an N-protected 4-halo-1H-indazole. The protecting group serves to prevent side reactions at the indazole nitrogen and can improve solubility and handling of the intermediates. A common protecting group for indazoles is the tert-butyloxycarbonyl (Boc) group.
The general workflow for this approach is as follows:
This protocol is adapted from procedures for similar heterocyclic systems.
-
N-Protection of 4-Bromo-1H-indazole: To a solution of 4-bromo-1H-indazole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 equiv) or diisopropylethylamine (DIPEA). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-Boc-4-bromo-1H-indazole.
-
Miyaura Borylation: In a reaction vessel, combine 1-Boc-4-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 equiv), and a base, typically potassium acetate (KOAc, 2.0-3.0 equiv). The reaction is carried out in an inert solvent like dioxane or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to 80-100 °C for several hours until the starting material is consumed (monitored by GC-MS or LC-MS). After cooling, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified, typically by column chromatography on silica gel, to afford 1-Boc-1H-indazole-4-boronic acid pinacol ester.
-
Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) or by heating. For thermal deprotection, the N-Boc protected ester can be heated in a suitable high-boiling solvent or neat until gas evolution ceases. The resulting this compound pinacol ester is then purified by recrystallization or column chromatography.
| Step | Reactant/Reagent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Protection | 4-Bromo-1H-indazole, Boc₂O | - | Triethylamine | DCM | 0 to RT | 2-4 | >90 |
| Miyaura Borylation | 1-Boc-4-bromo-1H-indazole, B₂pin₂ | Pd(dppf)Cl₂ | KOAc | Dioxane | 80-100 | 4-16 | 60-85 |
| Deprotection | 1-Boc-1H-indazole-4-boronic acid pinacol ester | - | - | Toluene (thermal) | 110 | 1-3 | 70-90 |
Table 1: Summary of reaction conditions for the synthesis of this compound pinacol ester via an N-protected intermediate.
Direct Borylation of 4-Halo-1H-Indazole
While the N-H bond of the indazole can potentially complicate the reaction, direct Miyaura borylation of unprotected 4-halo-1H-indazoles has been reported for other positions of the indazole ring and may be applicable for the 4-position as well.[1] This approach offers the advantage of a shorter synthetic route.
-
To a reaction vessel, add 4-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos or XPhos) or a pre-catalyst like XPhos-Pd-G2 (0.02-0.05 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Add a suitable solvent system, for example, a mixture of an organic solvent like dioxane or toluene and water.
-
Degas the mixture and heat under an inert atmosphere at 80-110 °C until the reaction is complete.
-
After cooling, perform an aqueous workup, and extract the product with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization.
Stability of this compound Pinacol Ester
Boronic acid pinacol esters are generally more stable and easier to handle than their corresponding free boronic acids. The pinacol group provides steric hindrance and electronic stabilization to the boron center, which protects it from degradation pathways such as oxidation and the formation of boroxines (cyclic trimers). However, the primary stability concern for boronic acid pinacol esters is their susceptibility to hydrolysis.
Hydrolytic Stability
The ester linkage in this compound pinacol ester can be cleaved by water to yield the corresponding boronic acid and pinacol. This hydrolysis is reversible but can be significant, especially under certain conditions.
Factors influencing the rate of hydrolysis include:
-
pH: Hydrolysis is significantly accelerated at both acidic and basic pH. At physiological pH, the rate of hydrolysis can be considerable.[2]
-
Solvent: Protic solvents, especially those containing water, will promote hydrolysis. For analytical purposes, using aprotic diluents like acetonitrile or THF can minimize degradation.
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the indazole ring can influence the Lewis acidity of the boron atom and thus affect the rate of hydrolysis.
Thermal and Oxidative Stability
This compound pinacol ester is generally a solid with good thermal stability under normal laboratory conditions. However, prolonged exposure to high temperatures should be avoided. While more resistant to oxidation than free boronic acids, strong oxidizing agents should be avoided.
Storage and Handling
For long-term storage and to maintain the integrity of the compound, the following conditions are recommended:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen. |
| Container | Use a tightly sealed container. |
| Light | Protect from direct sunlight. |
Table 2: Recommended storage conditions for this compound pinacol ester.
Purification and Characterization
Purification of this compound pinacol ester is typically achieved by column chromatography or recrystallization. Due to the potential for on-column hydrolysis on silica gel, it has been reported that using silica gel treated with boric acid can improve purification outcomes. Alternatively, neutral alumina can be used as the stationary phase.
Characterization is commonly performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The characteristic signal for the methyl protons of the pinacol group appears as a singlet around 1.3 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. As previously mentioned, care must be taken to avoid on-column hydrolysis during analysis.
Conclusion
This compound pinacol ester is a valuable synthetic intermediate for the construction of complex indazole-containing molecules. Its synthesis is most reliably achieved through the Miyaura borylation of an N-protected 4-halo-1H-indazole followed by deprotection. While the pinacol ester enhances stability compared to the free boronic acid, careful consideration of its hydrolytic lability is crucial for its successful application and storage. By following the guidelines outlined in this technical guide, researchers can effectively synthesize, handle, and utilize this important building block in their research and development endeavors.
References
Technical Guide: Spectroscopic and Synthetic Overview of 1-Methyl-1H-indazole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for 1-Methyl-1H-indazole-4-boronic acid pinacol ester. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions.
Core Compound Information
| Identifier | Value |
| Chemical Name | 1-Methyl-1H-indazole-4-boronic acid pinacol ester |
| CAS Number | 885698-94-2 |
| Molecular Formula | C₁₄H₁₉BN₂O₂ |
| Molecular Weight | 258.12 g/mol |
| Physical Form | Solid |
| Melting Point | 84-89 °C |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1-Methyl-1H-indazole-4-boronic acid pinacol ester based on analysis of similar compounds and publicly available data.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Expected chemical shifts (δ) in ppm relative to TMS.
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 7.0 - 8.0 | Multiplet | 3H |
| N-CH₃ | ~4.0 | Singlet | 3H |
| Pinacol CH₃ | ~1.3 | Singlet | 12H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Expected chemical shifts (δ) in ppm relative to TMS.
| Assignment | Expected Chemical Shift (ppm) |
| Aromatic C | 110 - 150 |
| C-B (broad) | ~130 |
| Pinacol C (quaternary) | ~84 |
| N-CH₃ | ~35 |
| Pinacol CH₃ | ~25 |
Mass Spectrometry (MS)
Predicted mass-to-charge ratios (m/z) for various adducts.[1]
| Adduct | Calculated m/z |
| [M+H]⁺ | 259.16124 |
| [M+Na]⁺ | 281.14318 |
| [M+K]⁺ | 297.11712 |
| [M]⁺ | 258.15341 |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2980 - 2850 | Aliphatic C-H Stretch | Strong |
| 1620 - 1580 | C=C Aromatic Ring Stretch | Medium |
| 1380 - 1360 | B-O Stretch | Strong |
| 1150 - 1100 | C-O Stretch | Strong |
Experimental Protocols
The following section details a plausible experimental protocol for the synthesis and characterization of 1-Methyl-1H-indazole-4-boronic acid pinacol ester. This protocol is based on established methods for the synthesis of related aryl boronic acid pinacol esters.
Synthesis of 1-Methyl-1H-indazole-4-boronic acid pinacol ester
This synthesis can be achieved via a Miyaura borylation reaction of a corresponding halo-indazole.
Materials:
-
4-Bromo-1-methyl-1H-indazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas (or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen, add 4-bromo-1-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the resulting mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Methyl-1H-indazole-4-boronic acid pinacol ester as a solid.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 1-Methyl-1H-indazole-4-boronic acid pinacol ester.
Caption: Synthetic and characterization workflow for the target compound.
Logical Relationship in Suzuki-Miyaura Coupling
The diagram below outlines the role of 1-Methyl-1H-indazole-4-boronic acid pinacol ester in a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Role in Suzuki-Miyaura cross-coupling.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 1H-Indazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction conditions applicable to 1H-Indazole-4-boronic acid. The indazole moiety is a significant pharmacophore in numerous biologically active compounds, making its functionalization a key interest in medicinal chemistry and drug discovery.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3][4][5]
While direct literature on the Suzuki coupling of this compound is not extensively detailed, this document outlines generalized protocols and optimized reaction conditions derived from studies on analogous indazole derivatives. These notes serve as a robust starting point for developing specific applications.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., this compound) with an organic halide or triflate in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura coupling with this compound.
Optimized Reaction Conditions for Indazole Scaffolds
The selection of catalyst, base, solvent, and temperature is critical for a successful Suzuki coupling reaction. The following table summarizes various conditions that have been successfully employed for the Suzuki coupling of different substituted indazoles, providing a valuable reference for optimizing the reaction with this compound.
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-dioxane/H₂O (4:1) | 90 | 6 | - | General conditions for coupling of 4H-Indazol-4-ones with aryl boronic acids.[6] |
| Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ (3) | 1,4-dioxane/H₂O (3:1) | 100 | 12 | Good to excellent | Coupling of N-(bromophenyl)-1-butyl-1H-indazole-3-carboxamide with various boronic acids.[4][7] |
| Pd(OAc)₂ (5) / SPhos | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 100 | 15-20 | Good to excellent | For coupling of chloroindazoles with aryl and heteroaryl boronic acids.[2] |
| PdCl₂(dppf) (5) | K₂CO₃ | Dimethoxyethane | - | - | Good | Coupling of 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids.[3] |
| Pd(OAc)₂ (5) | CsF | - | - | - | - | Coupling of 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with aryl boronic acids.[5] |
| Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 (MW) | 2 | Moderate to good | Coupling of 4-substituted-7-bromo-1H-indazoles with aryl and heteroaryl boronic acids.[8] |
Experimental Protocols
Below are detailed experimental protocols adapted from successful Suzuki-Miyaura couplings of indazole derivatives. These should be considered as a starting point and may require optimization for this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from the coupling of 4H-Indazol-4-ones.[6]
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.1 equiv.), the aryl halide (1.0 equiv.), and sodium carbonate (2.5 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a suitable reaction concentration, e.g., 0.1 M with respect to the aryl halide).
-
Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using Pd(dppf)Cl₂·CH₂Cl₂
This protocol is based on the synthesis of novel indazole compounds.[4][7]
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the aryl halide (1.0 equiv.) and this compound (1.2-1.5 equiv.) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).
-
Add potassium carbonate (3.0 equiv.) to the mixture.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12 hours under an inert atmosphere.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Extract the filtrate with ethyl acetate. The combined organic layers are then washed with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Experimental Workflow and Catalytic Cycle Visualization
The following diagrams illustrate the general experimental workflow for a Suzuki coupling reaction and the underlying catalytic cycle.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the reaction mechanism.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Important Considerations
-
Purity of Reagents: The purity of this compound is crucial for high yields, as impurities can inhibit the catalyst.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at high temperatures. It is essential to maintain an inert atmosphere throughout the reaction.
-
Base Selection: The choice of base is critical and can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often employed to dissolve both the organic and inorganic reagents.
-
Ligand Choice: For challenging couplings, the use of specialized phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor (e.g., Pd(OAc)₂) can improve catalytic activity.
-
Microwave Irradiation: Microwave-assisted heating can significantly reduce reaction times and improve yields in some cases.[8]
By carefully considering these factors and utilizing the provided protocols as a guide, researchers can successfully develop and optimize Suzuki-Miyaura coupling reactions involving this compound for the synthesis of novel compounds for various applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 1H-Indazole-4-boronic acid in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use. Its unique structural and electronic properties allow for critical interactions within the ATP-binding pocket of various kinases. 1H-Indazole-4-boronic acid is a key building block that enables the facile introduction of the indazole core onto diverse molecular scaffolds, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This application note provides detailed protocols and data for the use of this compound in the synthesis of kinase inhibitors, targeting key enzymes in cellular signaling pathways implicated in cancer and other diseases.
Key Applications in Kinase Inhibitor Synthesis
This compound is a versatile reagent for the synthesis of inhibitors targeting a range of kinases, including but not limited to:
-
Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a crucial role in cell cycle regulation, specifically in centriole duplication. Its overexpression is linked to tumorigenesis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Fibroblast Growth Factor Receptor 1 (FGFR1): A receptor tyrosine kinase whose aberrant signaling is implicated in various cancers.
-
Akt (Protein Kinase B): A central node in signaling pathways that regulate cell survival, proliferation, and metabolism.
The Suzuki-Miyaura coupling reaction is the primary method for incorporating this compound into target molecules. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, offering a powerful tool for generating libraries of potential kinase inhibitors.
Data Presentation: Inhibitory Potency of Indazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using an indazole core. While not all examples explicitly use this compound as the starting material, they represent the potency achievable with the indazole scaffold and provide a benchmark for newly synthesized compounds.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C05 | PLK4 | < 0.1 | [1] |
| W13 | VEGFR-2 | 1.6 | [2] |
| 7r | FGFR1 | 2.9 | [3] |
| 30l | PAK1 | 9.8 | [4] |
| Axitinib | PLK4 | 6.5 | [1] |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling reaction using this compound for the synthesis of a generic indazole-based kinase inhibitor scaffold.
General Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of this compound with a functionalized aryl bromide.
Materials:
-
This compound
-
Aryl or heteroaryl bromide (functionalized core of the target inhibitor)
-
Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Add the palladium catalyst (0.05-0.10 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. The reaction can be performed using conventional heating with a reflux condenser or in a microwave reactor for accelerated reaction times.[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (the product) is formed, it can be collected by filtration, washed with water and a non-polar organic solvent (e.g., diethyl ether or hexanes), and dried.
-
Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Example Synthesis: Preparation of a 4-Aryl-1H-indazole Derivative
This example illustrates the synthesis of a simplified kinase inhibitor core.
Reaction:
Detailed Steps:
-
In a 50 mL round-bottom flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol, 194 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 mmol, 41 mg).
-
Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the 4-aryl-1H-indazole product.
Visualizations
Signaling Pathway: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for kinase inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of indazole derivatives.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the synthesis of kinase inhibitors using this compound via a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of potent kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for its incorporation into diverse molecular scaffolds. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of novel indazole-based kinase inhibitors for the development of targeted therapeutics. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for successful drug discovery efforts.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 3. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Indazole-4-boronic acid in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1H-Indazole-4-boronic acid in Materials Science
This compound is a versatile bifunctional molecule that holds significant promise as a building block in the design and synthesis of advanced functional materials. Its indazole core, a privileged scaffold in medicinal chemistry, imparts unique electronic and photophysical properties, while the boronic acid moiety serves as a reactive handle for covalent bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This combination allows for the rational incorporation of the indazole unit into a wide array of material architectures, including polymers, metal-organic frameworks (MOFs), and small molecules for organic electronics.
The exploration of 1H-indazole derivatives in materials science is an emerging field. The rigid, aromatic nature of the indazole ring can contribute to enhanced thermal stability and desirable charge transport characteristics in organic electronic devices.[5] Furthermore, the nitrogen atoms in the indazole ring can act as coordination sites for metal ions, opening up possibilities for the construction of novel MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.[6]
These application notes provide an overview of the potential uses of this compound in materials science, with a focus on its application in organic light-emitting diodes (OLEDs) and as a versatile synthon for functional materials via the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and representative data are provided to guide researchers in the exploration of this promising compound.
Key Application: Precursor for Organic Light-Emitting Diode (OLED) Materials
The photoluminescent properties of certain indazole derivatives suggest their potential as components in organic light-emitting diodes (OLEDs).[5] The rigid structure and tunable electronic properties of the indazole core make it an attractive scaffold for designing novel emitter and host materials. By functionalizing the indazole ring using this compound as a starting material, it is possible to tune the emission color, charge transport properties, and thermal stability of the resulting materials.[5]
Logical Workflow for OLED Material Synthesis
Caption: Synthesis and Fabrication of OLEDs using this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide to synthesize functionalized indazole derivatives.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (2.5 equivalents).[7]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (5 mol%) to the flask under the inert atmosphere.[7]
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.[7]
-
Heat the reaction mixture to 90 °C and stir for 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.[7]
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized indazole derivative.
Protocol 2: Conceptual Fabrication of a Multilayer OLED Device
This protocol outlines the general steps for fabricating a multilayer OLED device using a functionalized indazole derivative synthesized from this compound as either a host or an emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., TPD)
-
Functionalized indazole derivative (as host or emitter)
-
Dopant (if the indazole derivative is a host)
-
Electron Transport Layer (ETL) material (e.g., Alq₃)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal cathode (e.g., Al)
-
Vacuum thermal evaporator
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma immediately before use.
-
Layer Deposition: In a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr), deposit the organic and metal layers sequentially onto the ITO substrate.
-
Deposit the HIL (e.g., spin-coat PEDOT:PSS).
-
Thermally evaporate the HTL (e.g., TPD, 40 nm).
-
Thermally evaporate the Emissive Layer (EML):
-
As Host: Co-evaporate the functionalized indazole derivative with a fluorescent or phosphorescent dopant (e.g., 95:5 wt%, 30 nm).
-
As Emitter: Evaporate a neat film of the functionalized indazole derivative (30 nm).
-
-
Thermally evaporate the ETL (e.g., Alq₃, 30 nm).
-
Thermally evaporate the EIL (e.g., LiF, 1 nm).
-
Thermally evaporate the metal cathode (e.g., Al, 100 nm).
-
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a glass lid and UV-curable epoxy resin in a glovebox filled with an inert gas.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of various indazole derivatives, which can serve as a starting point for optimizing the synthesis of materials derived from this compound.
| Entry | Indazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 2 | High | [2] |
| 2 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | DMF | Reflux | 48 | Moderate | [4] |
| 3 | 4H-Indazol-4-one derivative | Aryl boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-dioxane:H₂O (4:1) | 90 | 6 | Good | [7] |
| 4 | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Commercial boronic acids | Pd(dppf)Cl₂·DCM (0.05) | K₂CO₃ | 1,4-dioxane/water | RT | 8-12 | - | [3] |
Visualizations
Suzuki-Miyaura Cross-Coupling Workflow
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Signaling Pathway Analogy: Material Synthesis Logic
Caption: Logical pathways for material synthesis from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1H-Indazole-4-boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indazole-4-boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Its indazole core is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds, including kinase inhibitors.[1][2][3] This document provides detailed protocols for the application of this compound in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[4][5]
Key Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures. This compound serves as an effective nucleophilic partner in these reactions, coupling with a wide range of aryl and heteroaryl halides or triflates.[4][6]
General Reaction Scheme:
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Synthesis of 4-Aryl-1H-Indazoles via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 4-aryl-1H-indazoles utilizing 1H-indazole-4-boronic acid as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application in the functionalization of the indazole scaffold is of significant interest in medicinal chemistry and drug discovery. Indazole derivatives are known to possess a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Specifically, aryl-substituted indazoles have been identified as potent kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[2]
This document outlines a detailed experimental protocol, optimized reaction conditions, and expected outcomes for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl halides.
Reaction Principle
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboronic acid and an organic halide, catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (in this case, this compound) reacts with the palladium(II) intermediate in the presence of a base, transferring the indazolyl group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final 4-aryl-1H-indazole product, regenerating the palladium(0) catalyst for the next cycle.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired product.
Data Presentation: Optimized Reaction Conditions and Yields
The following table summarizes the optimized reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides, along with the corresponding product yields.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 85 |
| 2 | 1-Iodo-4-methoxybenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (3:1) | 100 | 12 | 92 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) with SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 | 18 | 78 |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DME/H₂O (4:1) | 85 | 8 | 88 |
| 5 | 1-Bromo-3,5-difluorobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (3:1) | 100 | 12 | 90 |
Yields are based on isolated product after purification.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide:
Materials:
-
This compound (1.0 equiv.)
-
Aryl halide (1.1 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
Procedure:
-
To a Schlenk flask or a sealable reaction vessel, add this compound, the corresponding aryl halide, the palladium catalyst, and the base.
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-indazole.
Characterization:
The structure and purity of the synthesized 4-aryl-1H-indazoles should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Caption: Experimental workflow for the synthesis of 4-aryl-1H-indazoles.
Caption: Inhibition of the PI3K/Akt signaling pathway by 4-aryl-1H-indazoles.
Biological Context: Indazoles as Kinase Inhibitors
Many 3- and 4-aryl-1H-indazole derivatives have been investigated as potent inhibitors of various protein kinases. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] As depicted in the diagram above, 4-aryl-1H-indazoles can act as competitive inhibitors of kinases such as Akt, preventing its phosphorylation and activation. This blockade of the PI3K/Akt pathway can lead to the inhibition of tumor cell proliferation and survival, making these compounds promising candidates for cancer therapy. The synthesis of diverse libraries of 4-aryl-1H-indazoles using the described protocol is a key step in the discovery and optimization of novel kinase inhibitors for therapeutic use.
References
Application Notes and Protocols for Base Selection in Suzuki-Miyaura Coupling of Indazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal base for the Suzuki-Miyaura cross-coupling of indazole boronic acids. The choice of base is a critical parameter influencing reaction efficiency, yield, and side-product formation, particularly when working with N-heterocyclic compounds like indazoles.
The Crucial Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura coupling reaction plays a pivotal role in the transmetalation step, which is often rate-determining. Its primary function is to activate the boronic acid, rendering it more nucleophilic for the transfer of the organic group to the palladium catalyst. Two primary mechanistic pathways are generally considered for the action of the base:
-
The Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This boronate species then undergoes transmetalation with the palladium(II) complex. Weaker bases such as carbonates and phosphates are commonly employed in this pathway.
-
The Oxo-Palladium Pathway: The base reacts with the palladium(II)-halide complex to generate a more reactive palladium(II)-hydroxide or -alkoxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.
The operative pathway is dependent on the specific base, solvent, and substrates used.
Challenges with Indazole Substrates: The Acidic N-H Proton
Unprotected indazoles possess an acidic N-H proton, which introduces challenges in Suzuki-Miyaura couplings. Under basic reaction conditions, the indazole can be deprotonated to form an indazolyl anion. This anion can potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle dimeric palladium species, thereby reducing the catalytic activity. The acidity of the indazole N-H can be influenced by substituents on the ring; electron-withdrawing groups increase acidity, which can correlate with decreased reactivity in some cases.[1]
For challenging couplings involving unprotected indazoles, N-protection (e.g., with Boc, tosyl, or benzyl groups) can be a viable strategy to circumvent these issues. However, direct coupling of unprotected indazoles is often preferred to avoid additional protection and deprotection steps. Careful selection of the base and reaction conditions is therefore paramount for the successful coupling of unprotected indazole boronic acids.
Comparative Performance of Common Bases
The choice of base is highly dependent on the specific indazole boronic acid, the coupling partner (aryl halide or triflate), the palladium catalyst, and the solvent system. Inorganic bases are most commonly employed. Below is a summary of commonly used bases and their general characteristics.
| Base | Chemical Formula | Basicity | General Applicability in Indazole Couplings | Notes |
| Potassium Phosphate | K₃PO₄ | Strong | Often a good choice for challenging couplings, including those with N-H containing heterocycles.[1] | Generally provides good to excellent yields. |
| Cesium Carbonate | Cs₂CO₃ | Strong | Effective for a range of indazole couplings, sometimes providing superior results to other carbonates.[2] | Its solubility in organic solvents can be advantageous. |
| Potassium Carbonate | K₂CO₃ | Moderate | Widely used and effective for many standard Suzuki-Miyaura reactions involving indazoles.[3][4] | A good starting point for optimization studies. |
| Sodium Carbonate | Na₂CO₃ | Moderate | Another common and cost-effective choice for indazole couplings.[5] | |
| Sodium Hydroxide | NaOH | Very Strong | Can be effective but may lead to side reactions due to its high basicity. | |
| Potassium Hydroxide | KOH | Very Strong | Similar to NaOH, its high basicity can sometimes be detrimental. | |
| Potassium Fluoride | KF | Weak | The fluoride ion is thought to play a unique role in activating the boronic acid. | Can be a good choice for base-sensitive substrates. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of indazole boronic acids. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Protected Indazole Boronic Acid Pinacol Esters
This protocol is adapted from a procedure for the coupling of protected indazole boronic acid pinacol esters with haloquinolines.[6]
Materials:
-
N-Protected Indazole Boronic Acid Pinacol Ester (1.0 equiv)
-
Aryl Halide (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
1,4-Dioxane (anhydrous and degassed)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the N-protected indazole boronic acid pinacol ester, the aryl halide, and cesium carbonate.
-
Add anhydrous, degassed 1,4-dioxane to the Schlenk tube.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Unprotected Indazoles
This protocol is a general procedure adapted from the coupling of unprotected haloindazoles, which can be applied to couplings with indazole boronic acids.[1]
Materials:
-
Indazole Boronic Acid (1.5 equiv)
-
Aryl Halide (1.0 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Palladium Precatalyst (e.g., SPhos-Pd-G2 or XPhos-Pd-G2) (1-3 mol%)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine the aryl halide, indazole boronic acid, and potassium phosphate.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Add the palladium precatalyst.
-
Seal the vessel and heat the mixture to the desired temperature (typically 60-100 °C) with stirring for 5-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Base Screening
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of 1H-Indazole-4-boronic acid: A Guide to Understanding Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds, including potent kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex molecules, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The application of this reaction to 1H-indazole-4-boronic acid allows for the strategic introduction of various aryl and heteroaryl substituents at the C4-position, facilitating the generation of novel compound libraries for drug discovery and development.
The choice of solvent is a critical parameter in the Suzuki-Miyaura coupling, profoundly influencing reaction rates, yields, and even selectivity.[1][2] Solvents can play multiple roles, including the solubilization of reagents, stabilization of the palladium catalyst, and modulation of the base's activity.[2] This document provides detailed application notes, experimental protocols, and an analysis of solvent effects in the Suzuki coupling of this compound.
Solvent Effects in Suzuki Coupling of Indazole Derivatives
The selection of an appropriate solvent system is crucial for a successful Suzuki coupling reaction. The polarity and coordinating ability of the solvent can significantly impact the stability of the catalytic species and the solubility of the reactants and bases. For the Suzuki coupling of indazole derivatives, a variety of solvent systems have been successfully employed, often in combination with water to facilitate the dissolution of the inorganic base.
Below is a summary of solvent systems reported in the literature for the Suzuki coupling of various indazole derivatives. This information can serve as a guide for selecting a starting point for the optimization of the reaction with this compound.
| Solvent System | Substrate Type | Catalyst/Base System | Reference |
| 1,4-Dioxane / H₂O | Bromo-indazole carboxamide | PdCl₂(dppf)·DCM / K₂CO₃ | [3] |
| 1,4-Dioxane / EtOH / H₂O | 7-Bromo-1H-indazole derivative | Pd(PPh₃)₄ / Cs₂CO₃ | [1] |
| 1,4-Dioxane / H₂O | 4H-Indazol-4-ones | Pd(PPh₃)₄ / Na₂CO₃ | [4] |
| 1,4-Dioxane / H₂O | 3-Chloroindazole derivatives | Pd₂(dba)₃ with SPhos or XPhos / K₃PO₄ | [5] |
| Dimethoxyethane (DME) / H₂O | 5-Bromoindazoles | Pd(dppf)Cl₂ / K₂CO₃ | [6] |
| DMF | 7-Bromo-1H-indazole derivative | PdCl₂(PPh₃)₂ / K₂CO₃ or Cs₂CO₃ (initial screen) | [7] |
| Toluene / H₂O | 2-Pyridyl MIDA boronate | Pd(OAc)₂ / SPhos / K₃PO₄ | [8] |
| THF | Polyfluorophenyl boronic acids | Custom Precatalyst / K₃PO₄ | [9] |
Illustrative Data on Solvent Effects
While a direct comparative study on the solvent effects for the Suzuki coupling of this compound is not extensively available in the literature, we can extrapolate expected trends based on the behavior of similar heterocyclic boronic acids. The following table presents illustrative data to guide solvent selection and optimization.
Disclaimer: This data is illustrative and intended to demonstrate potential trends. Actual results will vary depending on the specific aryl halide, catalyst, base, and reaction conditions.
| Solvent System (v/v) | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1,4-Dioxane / H₂O (4:1) | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 100 | 12 | 85 |
| DMF | 4-Bromoacetophenone | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 110 | 8 | 78 |
| Toluene / H₂O (10:1) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | 100 | 16 | 82 |
| THF | 4-Bromoacetophenone | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ (2) | 80 | 24 | 75 |
| Acetonitrile / H₂O (4:1) | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 80 | 18 | 65 |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe. Finally, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-1H-indazole.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Solvent Effects Logic Diagram
Caption: Key solvent properties influencing Suzuki coupling outcomes.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality of reagents- Inappropriate solvent or temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the reaction mixture.- Use high-purity boronic acid and a dry base.- Screen different solvents and temperatures. |
| Protodeboronation | - Presence of excess water or protic solvents- High reaction temperature- Prolonged reaction time | - Use anhydrous solvents where possible or minimize water content.- Lower the reaction temperature.- Monitor the reaction closely and stop it upon completion. |
| Homocoupling of Boronic Acid | - Oxidative degradation of the catalyst- Slow transmetalation step | - Ensure a properly inert atmosphere.- Screen different ligands to accelerate the transmetalation step. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of novel indazole derivatives. The choice of solvent is a critical parameter that can significantly impact the efficiency of this reaction. A systematic approach to solvent screening, guided by the information provided in these application notes, will enable researchers to optimize reaction conditions and achieve high yields of the desired products. The provided protocols and diagrams serve as a comprehensive guide for scientists engaged in the synthesis and development of indazole-based compounds.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 1H-Indazole-4-boronic acid
Technical Support Center: Suzuki Coupling with 1H-Indazole-4-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with nitrogen-rich heterocycles like this compound can often be attributed to several key factors. A systematic evaluation of your reaction setup and reagents is the first step.
-
Catalyst Activity and Ligand Integrity: The palladium catalyst is central to the reaction. Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2]
-
Oxygen Contamination: The presence of dissolved oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[2][3] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[2][4]
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can be susceptible to degradation over time, particularly protodeboronation.[2] Using fresh, high-purity reagents is recommended.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical and often interconnected.[2] The base facilitates the transmetalation step, but an inappropriate choice can lead to side reactions.[5][6]
Q2: I am observing significant homocoupling of this compound. How can this side reaction be minimized?
A2: Homocoupling, the formation of a symmetrical bi-indazole byproduct, is a common issue that consumes your boronic acid and reduces the yield of the desired product.[3] Here are strategies to mitigate it:
-
Rigorous Degassing: The most effective way to prevent oxygen-mediated homocoupling is by thoroughly degassing the reaction mixture. This can be achieved by sparging with an inert gas like nitrogen or argon for an extended period (15-30 minutes) or by performing several freeze-pump-thaw cycles.[3][4]
-
Catalyst and Ligand Selection: Using bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling reaction over homocoupling.[3][7] Pre-formed Pd(0) catalysts or precatalysts that rapidly generate the active Pd(0) species can also be beneficial.[7]
-
Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help favor the cross-coupling pathway.[4]
Q3: Protodeboronation of my this compound seems to be a major problem. What conditions can I adjust to prevent this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant side reaction, especially with electron-rich or unstable boronic acids.[2][7]
-
Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[2] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2][8]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[2]
-
Protecting Groups: In some cases, protecting the indazole nitrogen may improve stability and reactivity.[9]
-
Lower Reaction Temperature: Higher temperatures can sometimes promote protodeboronation.[7] Optimizing the temperature is crucial.
Q4: My starting materials are not fully consumed, leading to an incomplete reaction. What should I do?
A4: Incomplete conversion can be due to several factors related to reaction kinetics and catalyst deactivation.
-
Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time.[3] A moderate increase in temperature might also be beneficial, but be mindful of potential side reactions.[4] Microwave irradiation can sometimes accelerate slow reactions.[4][10]
-
Catalyst Loading: If catalyst deactivation is suspected, a slightly higher catalyst loading might be necessary, although this should be optimized to balance cost and efficiency.
-
Solvent Choice: The solubility of all components is crucial. If reagents are not fully dissolved, the reaction rate will be slow. A different solvent or solvent mixture might be required.[4]
Data Presentation: Optimization of Suzuki Coupling Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki coupling reactions involving indazole derivatives, which can be extrapolated to reactions with this compound.
Table 1: Influence of Palladium Source and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (3) | 56 |
| 2 | Pd₂(dba)₃ (2) | SPhos (3) | 52 |
| 3 | Pd(OAc)₂ (2) | XPhos (3) | 49 |
| 4 | P2 Precatalyst (2.5) | SPhos (3) | 90 |
Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h. Data adapted from a study on a related indazole derivative.[7]
Table 2: Effect of Different Bases on Yield
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | THF/water | 35 |
| 2 | Cs₂CO₃ | Dioxane/water | 92 |
| 3 | K₃PO₄ | Dioxane/water | 85 |
| 4 | Na₂CO₃ | Dioxane/water | 88 |
Reaction conditions: Bromo-indazole carboxamide (0.404 mmol), boronic acid (1.212 mmol), PdCl₂(dppf)·DCM (0.020 mmol), solvent, 100 °C, 12 h. Data adapted from a study on a related indazole derivative.[11][12]
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This is a general starting protocol and may require optimization for your specific aryl halide.
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[4]
Solvent and Catalyst Addition:
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4]
-
Bubble the inert gas through the reaction mixture for another 15-30 minutes to ensure thorough deoxygenation.[13]
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.[4][13]
Reaction Execution and Workup:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.[4]
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Suzuki catalytic cycle and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 1H-Indazole-4-boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1H-Indazole-4-boronic acid in cross-coupling reactions. The following information is designed to help overcome common challenges and side reactions encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Low or no product yield is a common issue in cross-coupling reactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh batch or a more robust pre-catalyst. For Suzuki-Miyaura reactions with heteroaryl boronic acids, catalyst systems like Pd(OAc)2/SPhos can be effective.[1] |
| Inefficient Transmetalation | The choice of base is critical. For Suzuki-Miyaura coupling, stronger, non-nucleophilic bases like K3PO4 are often used.[2] Ensure the base is finely powdered and anhydrous for non-aqueous reactions. |
| Protodeboronation of this compound | This side reaction, where the boronic acid group is replaced by a hydrogen atom, is prevalent with heteroaryl boronic acids, especially under basic conditions or at elevated temperatures.[3][4] To mitigate this, use milder bases (e.g., K2CO3, CsF), lower reaction temperatures, and anhydrous solvents.[1] |
| Homocoupling of this compound | The formation of a bi-indazole byproduct is often promoted by the presence of oxygen.[5] Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[5] |
| Interference from the Unprotected N-H of the Indazole Ring | The acidic N-H group can interfere with the catalytic cycle.[2] N-protection of the indazole (e.g., with a Boc group) can improve yields, though it adds extra synthetic steps.[6] Alternatively, specific ligands like tBuXPhos have been developed for the Buchwald-Hartwig amination of indazoles.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The two most common side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which is often facilitated by proton sources like water, especially under basic conditions.[4] Homocoupling is the dimerization of the boronic acid to form a bi-indazole species, a reaction often catalyzed by palladium species in the presence of oxygen.[5]
Q2: How can I minimize protodeboronation of my this compound?
A2: To minimize protodeboronation, it is crucial to control the reaction conditions. Using anhydrous solvents and reagents can significantly reduce this side reaction by eliminating the primary proton source.[8] Employing milder bases, such as potassium carbonate or cesium fluoride, and running the reaction at the lowest effective temperature can also be beneficial.[1]
Q3: What is the best way to prevent homocoupling of this compound?
A3: Rigorous exclusion of oxygen is the most effective way to prevent homocoupling.[5] This can be achieved by thoroughly degassing the reaction solvent and mixture, for example, by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[5] Running the reaction under a continuous inert atmosphere is also essential.
Q4: Does the unprotected N-H group on the indazole ring affect the cross-coupling reaction?
A4: Yes, the unprotected N-H group of the indazole can interfere with the palladium catalyst, potentially leading to lower yields.[2] In some cases, N-protection of the indazole may be necessary to achieve a successful coupling.[6] However, recent advances in ligand design have led to catalyst systems that are more tolerant of N-H functionalized heterocycles.[2]
Q5: Are there specific palladium catalysts and ligands that are recommended for cross-coupling reactions with indazole boronic acids?
A5: The choice of catalyst and ligand is highly dependent on the specific cross-coupling reaction and the coupling partners. For Suzuki-Miyaura reactions involving unprotected indazoles, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos have shown good results.[2] For Buchwald-Hartwig amination of indazoles, ligands such as tBuXPhos have been specifically developed.[7]
Quantitative Data Summary
The following table summarizes general observations on the impact of reaction parameters on the yield of desired product versus side products in Suzuki-Miyaura reactions of heterocyclic boronic acids. Note that this data is generalized from studies on related systems due to the limited availability of specific quantitative data for this compound.
| Parameter | Condition | Desired Product Yield | Homocoupling Product | Protodeboronation Product |
| Atmosphere | Air | Low to Moderate | High | Moderate |
| Inert (Ar, N2) | High | Low | Moderate | |
| Base Strength | Strong (e.g., NaOH) | Moderate | Low | High |
| Mild (e.g., K2CO3) | High | Low | Low | |
| Solvent | Protic (e.g., H2O) | Moderate | Low | High |
| Aprotic/Anhydrous | High | Low | Low | |
| Temperature | High | Moderate | High | High |
| Moderate | High | Low | Low |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a dry Schlenk flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a suitable base (e.g., K3PO4, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with competing side reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reaction for Substituted Indazole Boronic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of substituted indazole boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with a substituted indazole boronic acid?
A1: For a typical starting point, a combination of a palladium catalyst with a suitable phosphine ligand, a base, and an appropriate solvent system is recommended. A common and effective set of conditions involves using Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a ligand such as SPhos or XPhos.[1] An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used.[1][2][3] The reaction is usually performed in a solvent mixture like 1,4-dioxane/water or DME at elevated temperatures (80-120 °C) under an inert atmosphere.[2][4][5]
Q2: How does the unprotected N-H on the indazole ring affect the reaction?
A2: The unprotected N-H group on the indazole ring can interfere with the catalytic cycle, potentially leading to lower yields.[1][6] This is because the acidic proton can react with reagents, and the nitrogen atom can coordinate to the palladium center, inhibiting its catalytic activity. While many protocols are optimized for N-H free indazoles,[3][7] in some cases, protecting the indazole nitrogen (e.g., with a Boc or SEM group) may be necessary to improve reaction outcomes.[8]
Q3: What are the most common side reactions in the Suzuki coupling of indazole boronic acids?
A3: The most prevalent side reactions include:
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. This is often caused by the presence of oxygen or the use of a Pd(II) precatalyst.[6][9]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is a common issue, particularly with electron-rich or unstable boronic acids, and can be exacerbated by strong bases and aqueous conditions at high temperatures.[1][10]
-
Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if there are proton sources (like residual water) in the reaction mixture.[6]
Q4: My indazole boronic acid is unstable. How can I handle it?
A4: Boronic acids can be unstable and prone to degradation over time.[10][11] To mitigate this, consider the following:
-
Use Fresh Reagents: Use freshly acquired or prepared boronic acid.
-
Convert to a More Stable Form: Boronic acids can be converted to more stable derivatives like pinacol esters or MIDA boronates, which can be used directly in the coupling reaction.[8][12] Another strategy is to form a complex with diethanolamine, creating an air- and water-stable solid that can be used directly in the reaction.[10][11]
Troubleshooting Guide
Q5: My reaction has a low yield or is not working at all. What should I check first?
A5: When a Suzuki coupling fails or gives a low yield, a systematic check of the reaction components and conditions is necessary.[10]
-
Catalyst Activity: Ensure the palladium catalyst and ligand are active and not degraded. Use a fresh batch or a more robust, air-stable precatalyst.[10] Buchwald's G2 or G3 precatalysts are often highly effective for challenging substrates.[1]
-
Inert Atmosphere: Oxygen can deactivate the catalyst and promote homocoupling.[9] Ensure the reaction setup is under a strict inert atmosphere (Nitrogen or Argon) and that all solvents have been rigorously degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.[4][6][9]
-
Reagent Purity: Verify the purity of the aryl halide and the boronic acid. Impurities can inhibit the catalyst.[9]
-
Base and Solvent: The choice of base and solvent is critical. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[10] If the reaction is biphasic, ensure stirring is vigorous enough to facilitate phase transfer.[10]
Q6: I am observing a significant amount of homocoupled byproduct from my boronic acid. How can I prevent this?
A6: Homocoupling is primarily caused by oxygen in the reaction mixture.[6][9]
-
Rigorous Degassing: The most critical step is to thoroughly remove all dissolved oxygen from the solvents and the reaction mixture before adding the catalyst. Sparging with argon or nitrogen for 15-30 minutes or performing 3-5 freeze-pump-thaw cycles are effective methods.[9]
-
Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes be better than a Pd(II) precatalyst (e.g., Pd(OAc)₂), which can promote homocoupling at the start of the reaction.[9]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands like SPhos can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[9]
Q7: How can I minimize protodeboronation of my boronic acid?
A7: Protodeboronation is the undesired cleavage of the C-B bond by a proton source.[10]
-
Anhydrous Conditions: Since water is the primary proton source, switching to strictly anhydrous solvents and reagents can significantly reduce this side reaction.[6][10]
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like K₂CO₃ or even KF instead of stronger bases like K₃PO₄ or NaOH.[10]
-
Lower Temperature: Running the reaction at the lowest effective temperature can also help minimize this side reaction.[6]
Data Presentation: Optimizing Reaction Conditions
The selection of catalyst, ligand, base, and solvent is crucial for a successful reaction. The following tables summarize data from various studies to guide optimization.
Table 1: Screening of Palladium Catalysts
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME | 80 | 18 | 65 | [2] |
| Pd(PPh₃)₂Cl₂ (3) | - | K₂CO₃ | DME | 80 | 18 | 70 | [2] |
| Pd(PCy₃)₂ (3) | - | K₂CO₃ | DME | 80 | 18 | 75 | [2] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 95 | [2] |
| Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | dioxane/H₂O | 100 | 15 | 52 | [1] |
| Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ | dioxane/H₂O | 100 | 15 | 49 | [1] |
| P2 (SPhos Precat) (2.5) | - | K₃PO₄ | dioxane/H₂O | 100 | 15 | 90 | [1] |
Data compiled for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid[2] and 3-chloroindazole with 5-indole boronic acid[1].
Table 2: Effect of Base and Solvent on Yield for C7-Arylation of a 4-Substituted Indazole
| Catalyst (10 mol%) | Base (1.3 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Reflux | 48 | 0 | [7] |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | Reflux | 48 | 10 | [7] |
| Pd(PPh₃)₄ | Cs₂CO₃ | DMF | Reflux | 48 | 20 | [7] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Reflux | 24 | 40 | [7] |
| Pd(PPh₃)₄ | Cs₂CO₃ | dioxane/EtOH/H₂O | 140 | 4 | 70 | [7] |
Data for the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid.[7][13]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Indazole
This protocol is a generalized procedure based on established methodologies.[4][14] Optimization of specific parameters may be required for different substrates.
1. Reagent Preparation:
-
To an oven-dried Schlenk flask or reaction vial, add the bromo-indazole (1.0 equiv), the substituted boronic acid (1.2-2.0 equiv), the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-2.5 equiv), and the ligand (if not using a pre-catalyst).[2][5]
2. Setting up the Reaction:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.[4][5]
-
Sparge the resulting suspension with the inert gas for an additional 15-20 minutes to ensure complete removal of oxygen.[9]
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-10 mol%).[2][7]
3. Execution and Monitoring:
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
4. Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4]
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
Technical Support Center: Preventing Protodeboronation of 1H-Indazole-4-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Indazole-4-boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate protodeboronation, a common side reaction that can significantly impact the efficiency and reproducibility of your experiments, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process consumes your starting material, this compound, leading to the formation of 1H-indazole as a byproduct. This reduces the yield of your desired product and can complicate purification. Heteroaromatic boronic acids, like those derived from indazole, are particularly susceptible to this decomposition pathway.
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
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pH: The reaction pH is a critical factor.[1] For many heteroaromatic boronic acids, protodeboronation can be significant under both acidic and basic conditions, and sometimes even at neutral pH due to the formation of reactive zwitterionic species.[1]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.
-
Solvent: The presence of a proton source, such as water or alcohols, in the solvent system is necessary for protodeboronation to occur.
-
Catalyst System: The choice of palladium catalyst and ligands in cross-coupling reactions can influence the rate of protodeboronation. A highly active catalyst that promotes the desired coupling reaction can outcompete the decomposition pathway.[1]
-
Atmosphere: The presence of oxygen can sometimes promote side reactions, including homocoupling of the boronic acid, which can indirectly affect the overall reaction efficiency.[2]
Q3: Are boronic esters of this compound, such as the pinacol ester, more stable?
A3: Yes, converting this compound to its pinacol ester or other derivatives is a common and effective strategy to enhance its stability and prevent premature decomposition.[3][4] Pinacol esters are generally more resistant to protodeboronation and are often easier to handle and purify. Additionally, protecting the nitrogen of the indazole ring can further improve the stability of the corresponding boronic acid pinacol ester.[4]
Q4: What are MIDA boronates and how can they help prevent protodeboronation?
A4: MIDA (N-methyliminodiacetic acid) boronates are a class of air-stable, crystalline derivatives of boronic acids.[5][6] They are exceptionally stable and are unreactive under many standard cross-coupling conditions.[5][6] Their utility lies in a "slow-release" mechanism where the active boronic acid is gradually generated in situ under specific basic conditions.[1][5] This keeps the instantaneous concentration of the potentially unstable free boronic acid low, thereby minimizing its decomposition and favoring the desired cross-coupling reaction.[7]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to the protodeboronation of this compound during your experiments.
Problem 1: Low yield of desired product and significant formation of 1H-indazole.
| Potential Cause | Recommended Solution |
| Rapid protodeboronation of the free boronic acid. | 1. Switch to a more stable boronic acid derivative. Synthesize and use the pinacol ester or MIDA boronate of this compound.[4][8] 2. Protect the indazole nitrogen. Consider protecting the N-H of the indazole ring (e.g., with a SEM group) in combination with using the pinacol ester to further enhance stability.[4][9] |
| Suboptimal reaction conditions. | 1. Optimize the base. Use a weaker base (e.g., K₂CO₃, CsF) or a phosphate base (e.g., K₃PO₄) which can be effective in slow-release protocols.[10] Avoid strong aqueous bases where possible. 2. Lower the reaction temperature. If the reaction kinetics allow, reducing the temperature can significantly slow down the rate of protodeboronation. 3. Minimize water content. While some water is often necessary for Suzuki-Miyaura couplings, using anhydrous solvents or minimizing the amount of water can be beneficial. |
| Inefficient catalysis. | 1. Choose a highly active catalyst system. Employ a catalyst/ligand combination known for rapid cross-coupling of heteroaryl boronic acids (e.g., Pd(OAc)₂/SPhos).[10] A faster desired reaction will outcompete the slower protodeboronation. 2. Degas reagents thoroughly. Remove dissolved oxygen from the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) to prevent catalyst deactivation and side reactions like homocoupling.[2] |
Problem 2: Inconsistent reaction yields.
| Potential Cause | Recommended Solution |
| Degradation of this compound upon storage. | 1. Use freshly prepared or purified boronic acid. Avoid prolonged storage of the free boronic acid, especially if it is not of high purity. 2. Store derivatives instead. Synthesize and store the more stable pinacol ester or MIDA boronate for long-term use.[3][5] |
| Variability in reagent quality. | 1. Ensure high purity of all reagents. Use high-purity solvents, bases, and catalysts. 2. Dry solvents appropriately. Ensure solvents are anhydrous if the protocol requires it. |
Data Summary
The choice of the boron reagent is critical in minimizing protodeboronation. The following table summarizes the qualitative stability and key features of different forms of this compound.
| Boron Reagent | Relative Stability | Key Features & Considerations |
| This compound | Low | Prone to protodeboronation, especially under harsh conditions. Best used fresh. |
| This compound pinacol ester | Moderate to High | More stable than the free boronic acid. Easier to handle and purify.[3][11] |
| N-Protected Indazole-4-boronic acid pinacol ester | High | N-protection further enhances stability against decomposition.[4] |
| 1H-Indazole-4-MIDA boronate | Very High | Exceptionally stable, air-stable solids. Enables slow-release of the boronic acid.[1][5][6] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with N-SEM-Protected Indazole-4-boronic acid pinacol ester
This protocol is adapted from methodologies developed for protected haloindazoles and is expected to provide good results by minimizing protodeboronation.[4]
-
Reagent Preparation: In a dry Schlenk flask under an argon atmosphere, combine the N-SEM-protected this compound pinacol ester (1.1 equiv.), the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (5 mol %), and Na₂CO₃ (2.5 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture at 90 °C for 6 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Protodeboronation
Caption: A decision tree for troubleshooting low yields in reactions involving this compound.
Strategies to Mitigate Protodeboronation
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. chemimpex.com [chemimpex.com]
dealing with homocoupling byproducts in indazole boronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions involving indazole boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a significant problem in reactions with indazole boronic acids?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1] This side reaction is problematic for several reasons: it consumes the valuable boronic acid, leading to a reduced yield of the desired indazole product, and it complicates the purification process because the homocoupled byproduct often has similar structural and chromatographic properties to the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two principal mechanisms responsible for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2][3] Higher oxygen levels have been shown to increase the rate of homocoupling.[4]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂, as a precatalyst, it can react directly with the boronic acid to generate the homocoupled product. This process also produces the active Pd(0) catalyst required for the main cross-coupling cycle.[1][3][5] This is often a more significant issue at the beginning of the reaction.[1]
Q3: How can I effectively minimize homocoupling byproducts?
A3: Minimizing homocoupling requires a multi-faceted approach focusing on reaction setup and component selection:
-
Rigorous Degassing: The most critical step is the removal of dissolved oxygen.[2][5] This can be achieved by sparging the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) for an extended period or by performing several freeze-pump-thaw cycles.[1]
-
Catalyst and Ligand Choice: Using Pd(0) precatalysts or those that rapidly and cleanly generate Pd(0) can be beneficial.[4] Employing bulky, electron-rich phosphine ligands, such as SPhos, can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.[1][6]
-
Use of Additives: The addition of a mild reducing agent, like potassium formate, can help minimize the concentration of free Pd(II) species without disrupting the primary catalytic cycle.[5]
-
Reaction Order of Addition: Pre-heating the mixture of the palladium catalyst, base, and solvent before adding the boronic acid can sometimes reduce homocoupling.[2]
Q4: How are homocoupling byproducts detected and removed?
A4: Homocoupling byproducts are typically detected and quantified using analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] Due to their structural similarity to the desired product, purification can be challenging. Standard purification methods such as flash column chromatography, crystallization, and distillation are commonly employed.[6][8][9] In some cases, recrystallization from a mixed solvent system can effectively separate isomers and closely related byproducts.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during indazole boronic acid coupling reactions.
| Symptom / Observation | Potential Cause | Suggested Solution(s) |
| High formation of boronic acid homocoupling byproduct. | 1. Presence of dissolved oxygen in the reaction mixture.[1][3] | 1a. Rigorously degas the solvent and reaction mixture by sparging with nitrogen or argon for at least 30 minutes.[1] 1b. For maximum oxygen removal, perform three to five freeze-pump-thaw cycles.[1] |
| 2. Use of a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst.[4][5] | 2a. Switch to a Pd(0) source or a modern precatalyst designed for clean and efficient Pd(0) generation.[4] 2b. Add a mild reducing agent, such as potassium formate, to the reaction mixture.[5] | |
| 3. Suboptimal choice of ligand. | 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) to promote the desired cross-coupling over homocoupling.[1][6] | |
| Low or no yield of the desired cross-coupled product. | 1. Catalyst inhibition by the unprotected N-H of the indazole.[11] | 1. Consider N-protection of the indazole starting material. Alternatively, specific ligand/base combinations (e.g., SPhos/K₃PO₄) have shown success with unprotected N-rich heterocycles.[11][12] |
| 2. Protodeborylation (hydrolysis) of the boronic acid.[4] | 2a. Use boronic esters (e.g., pinacol esters), which are generally more stable than boronic acids.[4] 2b. Ensure the base is not excessively strong or the reaction time unnecessarily long, especially at high temperatures. | |
| Formation of dehalogenated starting material. | 1. Presence of water or other proton sources reacting with the organometallic intermediate. | 1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[13] |
| 2. Side reaction involving certain ligands or additives. | 2. Re-evaluate the choice of ligand and base. Some conditions may favor protodehalogenation. |
Experimental Protocols
Protocol 1: General Procedure for Low-Homocoupling Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize byproduct formation.
-
Glassware Preparation: Thoroughly flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the halo-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and the phosphine ligand (e.g., SPhos, 1.5-3 mol%).
-
Solvent Addition and Degassing: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.[6] Further degas the entire reaction mixture by sparging with argon for 20-30 minutes.[1][5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., EtOAc). The combined organic layers are then dried, concentrated, and purified by column chromatography.[6]
Protocol 2: Degassing by Inert Gas Sparging
-
Assemble the reaction vessel containing the solvent or the complete reaction mixture (before catalyst addition).
-
Insert a long needle or sparging tube connected to a source of inert gas (Argon or Nitrogen) so that its tip is below the liquid surface.
-
Insert a second, shorter needle to act as a gas outlet.
-
Bubble the inert gas through the solution at a moderate rate for 20-30 minutes to displace dissolved oxygen.[1][5]
Visualizations
Caption: A logical workflow for diagnosing and addressing common causes of homocoupling.
Caption: Competing pathways of Suzuki-Miyaura coupling and boronic acid homocoupling.
Caption: A typical experimental workflow for minimizing homocoupling during reaction setup.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. hovione.com [hovione.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Indazole Boronic Acids in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protected indazole boronic acids. The following information is designed to address specific issues that may be encountered during experimental procedures, particularly Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it often necessary to use a protecting group on the indazole nitrogen during Suzuki-Miyaura cross-coupling reactions?
A1: The indazole NH group is acidic and can interfere with the catalytic cycle of the Suzuki-Miyaura reaction. Unprotected indazoles can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in low or no yield of the desired coupled product.[1] N-protection prevents these side reactions and often leads to higher yields and cleaner reaction profiles.[1]
Q2: What are the most common protecting groups for indazole boronic acids, and how do I choose the right one?
A2: Common protecting groups for indazoles include tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and tetrahydropyran-2-yl (THP). The choice of protecting group depends on several factors, including the stability of the group to the reaction conditions, the ease of its introduction and removal, and its influence on the reactivity of the indazole boronic acid.
-
N-Boc: This is a widely used protecting group that is stable under many Suzuki coupling conditions. However, it can sometimes be cleaved under the reaction conditions, particularly at elevated temperatures.[2]
-
N-SEM: The SEM group is known to direct regioselective C-3 lithiation and is stable to a variety of reaction conditions. It can be removed under specific conditions using fluoride sources or acid.[3]
-
N-THP: This protecting group is also commonly used and can be introduced by reacting the indazole with dihydropyran.[4][5]
Q3: Can I perform a Suzuki-Miyaura coupling on an unprotected (NH)-indazole?
A3: While challenging, it is possible to perform Suzuki-Miyaura cross-coupling reactions on unprotected (NH)-indazoles.[2] Success in these cases often requires careful optimization of reaction conditions, such as the use of microwave irradiation, specific palladium catalysts and ligands (e.g., SPhos, XPhos), and appropriate bases.[1][2] However, for consistent and high-yielding results, N-protection is generally recommended.
Q4: What are the common side reactions observed when working with indazole boronic acids in Suzuki coupling?
A4: A frequent side reaction is the homocoupling of the boronic acid, where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct.[6] This consumes the boronic acid, reduces the yield of the desired product, and can complicate purification.[6] Another potential side reaction is protodeboronation, the loss of the boronic acid group, which is more common with heteroaryl boronic acids like those derived from thiophene.[7]
Q5: How can I minimize boronic acid homocoupling?
A5: Homocoupling is often promoted by the presence of oxygen.[6] To minimize this side reaction, it is crucial to rigorously degas the reaction solvent and mixture.[6] This can be achieved by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.[6] The choice of palladium precatalyst can also influence the extent of homocoupling.[6]
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Catalyst Inactivity: The palladium catalyst may have decomposed or is not active. | - Ensure the catalyst is fresh and handled under an inert atmosphere. - Consider using a more robust catalyst or ligand system, such as those based on Pd(dppf)Cl2, SPhos, or XPhos.[1][7] |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time.[6] - Increase the reaction temperature, potentially using microwave irradiation.[2] | |
| 3. Catalyst Inhibition by Unprotected Indazole: If using an unprotected indazole, it may be inhibiting the catalyst. | - Protect the indazole nitrogen with a suitable group like Boc or SEM.[1] | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote homocoupling. | - Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or using the freeze-pump-thaw method.[6] |
| 2. Choice of Palladium Precatalyst: Some Pd(II) precatalysts can directly promote homocoupling. | - Consider using a Pd(0) source or a precatalyst that is less prone to inducing homocoupling. | |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: The desired product may co-elute with the homocoupled byproduct or other impurities. | - Optimize the solvent system for column chromatography to improve separation. - Consider recrystallization as an alternative purification method.[6] |
| Unintended Deprotection of the Protecting Group | 1. Reaction Conditions are too Harsh: The protecting group may not be stable to the reaction temperature or basic conditions. | - If using N-Boc, consider lowering the reaction temperature or using a milder base.[2] - Switch to a more robust protecting group like SEM. |
Data Presentation: Suzuki-Miyaura Coupling Yields
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various N-protected bromoindazoles with different boronic acids.
| Indazole Substrate | Protecting Group | Boronic Acid | Catalyst | Yield (%) | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Ethyl | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | High | [7] |
| 5-bromo-1-Boc-1H-indazole | N-Boc | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | Good | [7] |
| 5-bromo-1-methyl-1H-indazole-3-carboxylate | N-Methyl | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | 75 | [7] |
| 3-chloroindazole | Unprotected | 5-indole boronic acid | Pd2(dba)3 / SPhos | Modest | [1] |
| 3-chloroindazole | Unprotected | Phenylboronic acid | Pd2(dba)3 / XPhos | Good | [1] |
| 3-iodo-1H-indazole | N-Boc | Pinacol vinyl boronate | Pd(PPh3)4 | 60 (with deprotection) | [8] |
| 3-iodo-5-nitro-1H-indazole | Unprotected | Pinacol vinyl boronate | Pd(PPh3)4 | 87 | [8] |
Experimental Protocols
Protocol 1: N-Boc Protection of Indazole
-
To a solution of the indazole (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)2O (1.1 equiv) and triethylamine (1.2 equiv).[8]
-
Stir the reaction mixture at room temperature. The reaction can be accelerated using ultrasound irradiation.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-Boc protected indazole.[8]
Protocol 2: Synthesis of N-Protected Indazole Boronic Acid Pinacol Ester via Miyaura Borylation
-
In a dry Schlenk flask, combine the N-protected haloindazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (3.0 equiv), and a palladium catalyst such as Pd(dppf)Cl2 (3 mol%).[4]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent, such as 1,4-dioxane or DMSO.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-18 hours), monitoring by TLC or LC-MS.[4]
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
-
In a dry Schlenk flask, combine the N-protected indazole boronic acid pinacol ester (1.1 equiv), the aryl halide (1.0 equiv), a base such as K2CO3 or Cs2CO3 (2.0 equiv), and a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 2-5 mol%).[2][7]
-
Establish an inert atmosphere by purging with nitrogen or argon.[6]
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or dimethoxyethane).[6][7]
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C), with conventional heating or microwave irradiation, and monitor the reaction progress.[2][7]
-
Upon completion, cool the reaction to room temperature and quench with water.[6]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[6]
-
Purify the product by column chromatography.[6]
Protocol 4: Deprotection of N-Boc Group
-
Acidic Conditions: Treat the N-Boc protected indazole with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane at room temperature.
-
Basic/Nucleophilic Conditions: In some cases, particularly with electron-withdrawing groups on the indazole ring, the Boc group can be cleaved under the basic conditions of the Suzuki coupling itself.[8] For selective deprotection of N-Boc from certain nitrogen heterocycles, reagents like NaBH4 in ethanol can be effective, although its efficacy on indazoles specifically would require verification.[9]
Visualizations
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimizing Indazole Suzuki Coupling Reactions
Welcome to the technical support center for indazole Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My indazole Suzuki coupling reaction shows low to no conversion. What are the common causes and how can I troubleshoot this?
A1: Low conversion in indazole Suzuki coupling is a frequent issue. Several factors can contribute to this problem, often related to catalyst activity and reaction conditions. The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle.[1]
Here are the key aspects to investigate:
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. For challenging substrates like indazoles, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can be effective.[2][3] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system, for instance, a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with a specific ligand.[3]
-
Base Selection: The base plays a crucial role in the transmetalation step. Ensure you are using an appropriate and high-quality base. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4][5][6] The base should be anhydrous, as water can contribute to side reactions.[1]
-
Reaction Temperature and Time: Indazole Suzuki couplings may require elevated temperatures to proceed efficiently.[2] If you are running the reaction at a lower temperature (e.g., 80°C), consider increasing it to 100-120°C.[7][8] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[3][5][7] Extending the reaction time can also lead to higher conversion, but it's essential to monitor for byproduct formation.[7]
-
Solvent Quality: Ensure that your solvent is anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water.[2][4]
Q2: I am observing significant formation of a dehalogenated indazole byproduct. How can I minimize this side reaction?
A2: Dehalogenation, or hydrodehalogenation, is a common side reaction where the halide on the indazole is replaced by a hydrogen atom.[1] This typically occurs when the organopalladium intermediate reacts with a proton source before transmetalation with the boronic acid.[1]
To minimize dehalogenation:
-
Minimize Proton Sources: Use anhydrous and thoroughly degassed solvents and reagents. Residual water is a common culprit.[1][8]
-
Optimize the Base: Employ an anhydrous base. Some bases can be hygroscopic or generate water in situ.[1]
-
Reaction Temperature and Time: High reaction temperatures and prolonged reaction times can sometimes increase the rate of dehalogenation.[8] Monitor the reaction closely and stop it once the starting material is consumed.[8]
Q3: Homocoupling of my boronic acid is a major byproduct. What causes this and how can it be prevented?
A3: Homocoupling of the boronic acid to form a biaryl byproduct can occur, especially at higher temperatures. This side reaction is often promoted by the presence of oxygen.
To prevent homocoupling:
-
Ensure Inert Atmosphere: Meticulously degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.[7]
-
Control Temperature: Avoid excessively high temperatures if homocoupling is a persistent issue.
Q4: Is N-protection of the indazole necessary for a successful Suzuki coupling?
A4: Generally, for 3-haloindazoles, N-protection is not strictly required, and successful couplings can be achieved with the free (NH)-indazole.[2][7] In some cases, N-protection can even be detrimental.[7] However, if you are experiencing issues related to the acidic N-H group, such as catalyst inhibition, protection with a group like Boc (tert-butyloxycarbonyl) might be considered.[1] It is important to note that some N-protecting groups, like Boc and p-tosyl, have been reported to be cleaved under microwave heating conditions during the coupling reaction.[9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during indazole Suzuki coupling.
Problem: Low Yield or No Reaction
Problem: Significant Byproduct Formation
Data on Reaction Conditions
The following tables summarize various reaction conditions reported for the Suzuki coupling of substituted indazoles, which can serve as a starting point for optimization.
Table 1: Optimization of Reaction Conditions for 3-Chloroindazole [2]
| Palladium Source (2 mol%) | Ligand (3 mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 56 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 52 |
| Precatalyst P2 | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 |
Table 2: General Conditions for Suzuki Coupling of Haloindazoles
| Indazole Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Reference |
| 3-Chloroindazole | P2 (2.0-3.5) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15-20 | [2] |
| 5-Bromoindazole | Pd(dppf)Cl₂ (10) | K₂CO₃ (2.0) | DME | 80 | 2 | [4][10] |
| 3-Bromoindazole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | - | [5] |
| 3-Iodoindazole | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | - | [7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Iodoindazole
This is a general protocol and may require optimization for specific substrates.[8]
Materials:
-
3-Iodo-1H-indazole derivative (1.0 equiv.)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Solvent system (e.g., 4:1 mixture of 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the 3-iodo-1H-indazole derivative, the boronic acid, and the base.[8]
-
Add the solvent system.[8]
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.[8]
-
Under a positive pressure of the inert gas, add the palladium catalyst.[8]
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir vigorously.[7][8]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).[7][8]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[7][8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by a suitable method, such as flash column chromatography.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity of Indazole Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of complex biaryl and heteroaryl compounds. Indazole moieties are prevalent in many biologically active molecules, making the efficient functionalization of the indazole nucleus a critical aspect of medicinal chemistry. This guide provides a comparative analysis of the reactivity of indazole boronic acid isomers in Suzuki coupling reactions, supported by experimental data from the literature and an examination of the underlying electronic and steric factors that govern their performance.
Understanding the Reactivity Landscape of Indazole Boronic Acids
Key Factors Influencing Reactivity:
-
Electronic Effects: The indazole ring system consists of a benzene ring fused to a pyrazole ring. The electron-donating or -withdrawing nature of the pyrazole moiety influences the electron density at the carbon atom bearing the boronic acid group. In general, a more electron-rich boronic acid partner leads to a faster transmetalation step.
-
Steric Hindrance: The steric environment around the boronic acid group can impede its approach to the palladium center, thereby slowing down the transmetalation step. Isomers with the boronic acid group in more sterically crowded positions may exhibit lower reactivity.
-
Proximity to Heteroatoms: The lone pair of electrons on the pyrazole nitrogen atoms can coordinate to the palladium catalyst. This can have a dual effect: it can facilitate the initial oxidative addition step in some cases, but it can also lead to catalyst inhibition or promote side reactions like protodeboronation, particularly for isomers where the boronic acid is in close proximity to a nitrogen atom.
Based on these principles, a predicted order of reactivity for unprotected NH-indazole boronic acid isomers is as follows:
6-indazole boronic acid > 5-indazole boronic acid > 4-indazole boronic acid > 7-indazole boronic acid
This predicted trend is based on the rationale that the electronic influence of the pyrazole ring is more attenuated at the 5- and 6-positions, making them behave more like conventional aryl boronic acids. The 4- and 7-positions are in closer proximity to the pyrazole ring, potentially leading to greater steric hindrance and electronic deactivation.
Quantitative Data on Suzuki Coupling of Indazole Derivatives
The following tables summarize experimental data from various studies on the Suzuki-Miyaura coupling of different indazole derivatives. It is important to note that the reaction conditions vary between studies, so direct comparisons of yields should be made with caution. However, these data provide valuable insights into the feasibility and typical conditions for coupling at different positions of the indazole ring.
Table 1: Suzuki-Miyaura Coupling of 5-Bromoindazoles with Heteroaryl Boronic Acids [1][2][3]
| N-Substituent | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Ethyl | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 95 |
| 1-Acetyl | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 75 |
| 1-Ethyl | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 88 |
| 1-Acetyl | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 70 |
Table 2: Suzuki-Miyaura Coupling of 7-Bromo-4-sulfonamido-1H-indazoles with Aryl Boronic Acids [4][5]
| Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 78 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 85 |
| 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 82 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 75 |
Table 3: Suzuki-Miyaura Coupling of 3-Chloroindazole with Aryl Boronic Acids
| Aryl Boronic Acid | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 92 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 |
| 3-Fluorophenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 91 |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving indazole derivatives, drawn from the literature.
General Procedure for Suzuki Coupling of 5-Bromoindazoles[2]
To a solution of the N-substituted 5-bromoindazole (1.0 mmol) in dimethoxyethane (DME, 5 mL) were added the corresponding boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol). The reaction mixture was stirred under a nitrogen atmosphere at 80 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired coupled product.
General Procedure for Suzuki Coupling of 7-Bromo-4-sulfonamido-1H-indazoles[4][5]
In a sealed tube, a mixture of the N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide (0.2 mmol), the appropriate aryl boronic acid (0.3 mmol), Cs₂CO₃ (0.4 mmol), and Pd(dppf)Cl₂ (0.01 mmol) in a 4:1 mixture of 1,4-dioxane and water (2.5 mL) was subjected to microwave irradiation at 100 °C for 2 hours. After cooling, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄ and concentrated in vacuo. The residue was purified by flash column chromatography to give the desired product.
Visualization of Factors Influencing Reactivity
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1H-Indazole-4-boronic acid and 1H-Indazole-5-boronic acid in C-C Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of this scaffold, particularly through carbon-carbon (C-C) bond-forming reactions like the Suzuki-Miyaura coupling, is a cornerstone of modern drug discovery. This guide provides a comparative overview of two key building blocks: 1H-Indazole-4-boronic acid and 1H-Indazole-5-boronic acid, focusing on their performance in palladium-catalyzed C-C coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryl compounds. The reactivity of the indazole core in this reaction is influenced by the position of the coupling site. Below is a summary of reported experimental data for C-C coupling at the C4 and C5 positions of the 1H-indazole ring.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of 4-Substituted-1H-Indazole Derivatives
| Entry | Indazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (10) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | 82 |
| 2 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Phenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (10) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | 75 |
| 3 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (10) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | 78 |
Data in this table is based on the C7-arylation of 4-substituted indazoles, providing insights into the reactivity near the C4 position.[1][2]
Table 2: Suzuki-Miyaura Coupling of 5-Bromo-1H-Indazole Derivatives
| Entry | Indazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | 2 | 85 |
| 2 | 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | 2 | 78 |
| 3 | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Phenylboronic acid | Pd(OAc)₂ (10) | - | CsF | Dioxane | 100 | 12 | 85 |
Data in this table is collated from studies on the direct C5 functionalization of indazoles.[2]
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a halo-indazole with an arylboronic acid, which can be adapted for both 4- and 5-substituted indazoles.
General Procedure for Suzuki-Miyaura Coupling of Halo-Indazoles
Materials:
-
Halo-indazole (e.g., 4-bromo-1H-indazole or 5-bromo-1H-indazole) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the halo-indazole (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the solvent system (5 mL) to the reaction vessel.
-
Degas the mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst (5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-indazole.
Mandatory Visualizations
Signaling Pathway
Many indazole derivatives are developed as kinase inhibitors, targeting signaling pathways implicated in cancer and other diseases. The PI3K/AKT/mTOR pathway is a frequently targeted cascade.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by indazole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Discussion and Comparison
Based on the available data, both 4- and 5-substituted indazoles are viable substrates for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties.
-
Reactivity: While a direct comparison is challenging, the successful coupling at the C7 position of a 4-sulfonamido-indazole with good to excellent yields (75-82%) suggests that the C4-region of the indazole ring is amenable to functionalization.[1][2] Similarly, couplings at the C5-position of various N-substituted indazoles proceed with high efficiency (78-85%).[2] The electronic nature of the substituents on both the indazole ring and the boronic acid partner, as well as the choice of catalyst and reaction conditions, will ultimately dictate the efficiency of the coupling.
-
Reaction Conditions: The reaction conditions for successful couplings at both positions are broadly similar, typically employing a palladium catalyst such as Pd(dppf)Cl₂ or a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos). Common bases include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), and the reactions are generally performed in a mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water at elevated temperatures (80-100 °C).
-
Synthetic Accessibility: The choice between this compound and 1H-indazole-5-boronic acid may also be influenced by the synthetic accessibility of the starting materials. The corresponding bromo- or iodo-indazoles are often commercially available or can be synthesized through established methods.
Conclusion
Both this compound and 1H-indazole-5-boronic acid (and their halo-precursors) are valuable reagents for the synthesis of functionalized indazole derivatives via Suzuki-Miyaura cross-coupling. The available data suggests that both positions can be effectively functionalized to generate diverse libraries of compounds for drug discovery and development. The optimal choice of isomer will depend on the specific synthetic strategy and the desired substitution pattern of the target molecule. Researchers are encouraged to screen various catalysts, ligands, and bases to optimize the reaction conditions for their specific substrates.
References
A Comparative Guide to the Synthesis of Indazole Derivatives: Validating the Utility of Boronic Acids
For researchers, scientists, and drug development professionals, the indazole core represents a privileged scaffold in medicinal chemistry. The efficient and versatile synthesis of indazole derivatives is therefore a critical aspect of drug discovery. This guide provides an objective comparison of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids, against classical and modern alternative methods for indazole synthesis. The performance of these methods is evaluated based on experimental data, offering insights into their respective advantages and limitations.
Performance Comparison: Suzuki-Miyaura Coupling vs. Alternative Methods
The choice of synthetic route for a particular indazole derivative is often a balance between yield, substrate scope, reaction conditions, and the availability of starting materials. The Suzuki-Miyaura reaction has emerged as a powerful tool for the functionalization of pre-formed indazole cores, offering a reliable method for creating carbon-carbon bonds.[1] Alternative methods, such as the Cadogan and Davis-Beirut reactions, provide pathways to construct the indazole ring itself from acyclic precursors.
The following tables summarize the typical efficiencies of these methods for the synthesis of comparable indazole structures.
Table 1: Synthesis of Indazole Derivatives via Suzuki-Miyaura Cross-Coupling [2][3][4]
| Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various arylboronic acids | Pd(dppf)Cl₂·DCM (0.05 eq.) | K₂CO₃ | 1,4-dioxane/water | RT | 8–12 | Good to Excellent |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (MW) | 2 | Good |
| 3-chloroindazole | 5-indole boronic acid | P2 (SPhos precatalyst) (2.5) | K₃PO₄ | dioxane/H₂O | 100 | 15 | 90 |
Table 2: Synthesis of 2H-Indazoles via the Cadogan Reaction [5]
| o-Nitrobenzaldehyde Derivative | Amine | Reducing Agent | Solvent | Temp. (°C) | Yield (%) |
| 2-Nitrobenzaldehyde | Aniline | Tri-n-butylphosphine | i-PrOH | 80 | Moderate to Excellent |
| Electronically diverse o-nitrobenzaldehydes | Aromatic and aliphatic amines | Tri-n-butylphosphine | i-PrOH | 80 | Moderate to Excellent |
Table 3: Synthesis of 2H-Indazoles via the Davis-Beirut Reaction [6][7]
| Substrate | Conditions | Yield (%) |
| o-Nitrobenzyl amine | DBU in THF at RT | 41-50 |
| 2-Aminobenzyl alcohol derivatives | Not specified | up to 90 |
| o-Nitrosobenzaldehyde and primary amines | Acid or base catalysis | Good |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are generalized procedures for the Suzuki-Miyaura coupling and the Cadogan reaction.
Protocol 1: Suzuki-Miyaura Cross-Coupling of Bromo-Indazoles[2][8]
Materials:
-
Bromo-indazole derivative (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve the bromo-indazole derivative and the arylboronic acid in the solvent mixture.
-
Add the base to the solution.
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis[5]
Materials:
-
o-Nitrobenzaldehyde (1.0 eq.)
-
Amine (1.0-1.2 eq.)
-
Tri-n-butylphosphine (1.5 eq.)
-
Solvent (e.g., isopropanol)
Procedure:
-
To a solution of the o-nitrobenzaldehyde in the solvent, add the amine.
-
Stir the mixture at room temperature to facilitate the condensation reaction and formation of the ortho-imino-nitrobenzene intermediate.
-
Add the tri-n-butylphosphine to the reaction mixture.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction for the consumption of the intermediate and formation of the 2H-indazole product.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental transformations in the Suzuki-Miyaura coupling and a comparison with the Cadogan reaction.
Caption: Generalized workflow for the synthesis of indazole derivatives via Suzuki-Miyaura coupling.
Caption: Comparison of Suzuki-Miyaura coupling and the Cadogan reaction for indazole synthesis.
Conclusion
The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for the late-stage functionalization of the indazole scaffold. Its mild reaction conditions, broad substrate scope, and the commercial availability of a wide range of boronic acids make it an invaluable tool in medicinal chemistry.[8] While methods like the Cadogan and Davis-Beirut reactions are effective for the de novo synthesis of the indazole ring system, the Suzuki-Miyaura coupling offers unparalleled flexibility for derivatization. For researchers aiming to explore the structure-activity relationship of indazole-based compounds, the use of boronic acids in palladium-catalyzed cross-coupling reactions provides a robust and reliable synthetic strategy.
References
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 6. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
a comparative study of boronic acids for heterocyclic synthesis
For researchers, scientists, and drug development professionals, the strategic selection of boronic acids is pivotal for the successful synthesis of heterocyclic compounds. This guide provides an objective comparison of the performance of various boronic acids in the synthesis of pyridines, indoles, and furans, primarily through the Suzuki-Miyaura cross-coupling reaction. The information is supported by experimental data to facilitate informed decisions in reagent selection.
Comparative Performance of Boronic Acids
The efficacy of a boronic acid in the synthesis of heterocycles is influenced by several factors, including the electronic nature of the boronic acid's substituent, steric hindrance, and the inherent stability of the boronic acid itself. The following tables summarize the performance of a range of boronic acids in the synthesis of key heterocyclic scaffolds.
Pyridine Synthesis
Table 1: Comparison of Boronic Acids in the Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 2-Chloropyridine | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [1] |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloropyridine | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane | 100 | 16 | 92 | [1] |
| 3 | 4-Chlorophenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ (2) | K₂CO₃ | iPrOH/H₂O | 80 | 0.5 | 94 | [2] |
| 4 | 4-Trifluoromethylphenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ (2) | K₂CO₃ | iPrOH/H₂O | 80 | 0.5 | 89 | [2] |
| 5 | 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | - | 82 | [3] |
| 6 | 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | - | 79 | [3] |
| 7 | 3-Thienylboronic acid | 2-Chloropyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78 | [1] |
| 8 | Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 | [1] |
Indole Synthesis
Table 2: Comparison of Boronic Acids in the Synthesis of Substituted Indoles via Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Indole Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 3-Bromoindole | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 12 | 95 | |
| 2 | 4-Methoxyphenylboronic acid | 3-Bromoindole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane | 90 | 8 | 92 | |
| 3 | 4-Fluorophenylboronic acid | 3-Bromoindole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 96 | |
| 4 | 2-Methylphenylboronic acid | 3-Bromoindole | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Dioxane | 100 | 12 | 88 | |
| 5 | 5-Indoleboronic acid | 3-Chloroindazole | Pd₂ (dba)₃-XPhos precatalyst (2) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 85 | [4] |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 3-Chloroindazole | Pd₂ (dba)₃-XPhos precatalyst (2) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 91 | [4] |
Furan Synthesis
Table 3: Comparison of Boronic Acids in the Synthesis of 2-Arylfurans via Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Furan Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 2-Bromofuran | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 12 | 88 | |
| 2 | 4-Methoxyphenylboronic acid | 2-Bromofuran | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane | 90 | 8 | 94 | |
| 3 | 4-Chlorophenylboronic acid | 2-Bromofuran | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 91 | |
| 4 | 2-Furanboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ (1) / RuPhos (2) | Na₂CO₃ | Ethanol | 85 | - | - | [5] |
| 5 | 2-Benzofuranylboronic acid | 2-Chloro-4,6-dimethoxypyrimidine | PdCl₂(dppf) (4) | K₂CO₃ | DME | 60 | 1.5 | 91-99 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific substrates and reaction scales.
General Procedure for Suzuki-Miyaura Coupling of a Halo-Heterocycle with an Arylboronic Acid
Materials:
-
Halo-heterocycle (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-heterocycle, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/H₂O (4:1, 5 mL)
Procedure:
-
In a microwave reaction vial, combine 2-chloropyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 150 °C for 15-30 minutes.[6]
-
After cooling, work up the reaction as described in the general procedure.
Visualizations
The following diagrams illustrate key aspects of heterocyclic synthesis using boronic acids.
Caption: Logical flow for selecting a suitable boronic acid.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
A Comparative Guide to Alternative Reagents for C4-Functionalization of Indazoles
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Pazopanib. Functionalization at the C4 position is critical for modulating the pharmacological properties of these molecules. While 1H-Indazole-4-boronic acid is a staple reagent for introducing aryl and heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction, its limitations, such as potential instability and challenges in purification, have spurred the development of alternative reagents and methodologies.
This guide provides a comprehensive comparison of alternative reagents to this compound for the functionalization of the indazole C4 position. We will delve into the performance of alternative boron-based reagents, the use of haloindazoles in various cross-coupling reactions, and direct C-H functionalization strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Alternative Boron-Based Reagents
Boronic acids can be prone to side reactions like protodeboronation and trimerization into boroxines. To enhance stability, shelf-life, and compatibility with a broader range of reaction conditions, several alternatives have been developed where the boronic acid moiety is protected or modified.
1. Indazole-4-boronic Acid Pinacol Esters: Pinacol esters are among the most common alternatives to boronic acids. They are generally more stable, crystalline solids that are easier to handle and purify by chromatography.[1] They participate readily in Suzuki-Miyaura reactions, often after in situ hydrolysis to the active boronic acid under the basic reaction conditions.
2. Indazole-4-MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, rendering them inert to a wide range of anhydrous reaction conditions, including strongly basic and oxidizing environments.[2][3] This stability allows for multi-step synthesis on other parts of the molecule before the boron functionality is utilized in a final cross-coupling step. The MIDA group is cleaved under mild aqueous basic conditions to slowly release the boronic acid, which can be beneficial for challenging couplings.[4]
3. Indazole-4-potassium Trifluoroborates: Potassium trifluoroborate salts (R-BF3K) are highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids. They are slow-releasing sources of the boronic acid under aqueous basic conditions, which can help to minimize side reactions.
Performance Comparison of C4-Boron Reagents
| Reagent Class | Structure Example | Stability | Handling | Purification | Key Advantages |
| Boronic Acid | This compound | Moderate | Often difficult to purify | Chromatography can be challenging | Commercially available |
| Pinacol Ester | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | Good | Crystalline solid | Amenable to chromatography | Improved stability over boronic acid[1] |
| MIDA Boronate | 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole | Excellent | Crystalline solid | Amenable to chromatography | High stability to various reagents; enables iterative cross-coupling[2][3] |
| Trifluoroborate | Potassium indazole-4-trifluoroborate | Excellent | Crystalline solid | Often purified by recrystallization | High stability; slow release of boronic acid[4] |
Haloindazoles as Cross-Coupling Precursors
An alternative strategy is to reverse the roles of the coupling partners. Instead of an indazole-boron reagent, a 4-haloindazole (typically 4-iodo- or 4-bromo-1H-indazole) can be used as the electrophile in cross-coupling reactions with a wide array of organometallic nucleophiles. This approach significantly broadens the scope of accessible functionalities at the C4 position.
1. Suzuki-Miyaura Coupling: This remains one of the most versatile methods, coupling 4-haloindazoles with various aryl and heteroaryl boronic acids or their esters.[5] The general reactivity trend for the halide is I > Br > Cl.[6]
2. Stille Coupling: This reaction pairs a 4-haloindazole with an organostannane reagent (e.g., aryltributylstannane). Stille coupling is often tolerant of a wide variety of functional groups, but a key drawback is the toxicity of the tin byproducts.
3. Hiyama Coupling: Organosilanes or organosilanols serve as the nucleophilic partner in this palladium-catalyzed reaction.[7] This method is an attractive alternative to boron- and tin-based couplings due to the low cost, low toxicity, and high stability of the silicon reagents.[7] Activation is typically required, often with a fluoride source or under basic conditions for silanols.
4. Other Cross-Coupling Reactions: Other notable methods include Negishi coupling (organozinc reagents), Sonogashira coupling (terminal alkynes), and Buchwald-Hartwig amination (amines, for C-N bond formation).
Workflow Comparison: Boronic Acid vs. Haloindazole Approach
Caption: Comparison of synthetic pathways to C4-functionalized indazoles.
Direct C-H Functionalization
The most atom-economical approach is the direct functionalization of the C4-H bond, which avoids the pre-functionalization steps of creating either a boron reagent or a halide. While functionalization at the C3 position of indazoles via C-H activation is more common, methods for targeting the benzene ring portion are emerging.[8][9] These reactions often rely on a directing group to achieve regioselectivity for the C4 position. While less developed specifically for the indazole C4 position compared to other heterocycles like indole, this remains an active area of research.[10][11]
Experimental Protocols
Protocol 1: Synthesis of 4-(Pinacolato)boron-1H-indazole from 4-Bromo-1H-indazole
This protocol is adapted from procedures for Miyaura borylation of haloarenes.[1]
Materials:
-
4-Bromo-1H-indazole (1 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium acetate (KOAc) (3 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry reaction vessel, add 4-bromo-1H-indazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 4-(pinacolato)boron-1H-indazole.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 4-Haloindazole
This protocol provides a general method for C-C bond formation using a 4-haloindazole.[5][12]
Materials:
-
4-Halo-1H-indazole (e.g., 4-bromo-1H-indazole) (1 eq)
-
Aryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf)·DCM, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Degassed solvent system (e.g., a 4:1 mixture of dioxane/water or DMF/water)
Procedure:
-
In a reaction vessel, combine the 4-halo-indazole, aryl boronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude residue by column chromatography to yield the C4-arylated indazole.
Comparative Performance Data
The following table summarizes representative yields for the C4-functionalization of indazoles using different methods, compiled from various literature sources. Conditions can vary significantly, so this table should be used for qualitative comparison.
| Indazole Reagent | Coupling Partner | Reaction Type | Catalyst / Conditions | Yield (%) | Reference |
| 4-Iodo-1H-indazole | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | ~85% | Adapted from[5] |
| 4-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | PdCl₂(dppf), Cs₂CO₃, Dioxane/H₂O | ~90% | Adapted from[12] |
| 4-Bromo-1H-indazole | Bis(pinacolato)diboron | Miyaura Borylation | Pd(dppf)Cl₂, KOAc, Dioxane | 70-85% | Adapted from[1] |
| 4-Iodo-1H-indazole | Phenyltributylstannane | Stille | Pd(PPh₃)₄, LiCl, Toluene | ~80% | General Stille Conditions |
| 4-Iodo-1H-indazole | Phenyltrimethoxysilane | Hiyama | Pd(OAc)₂, TBAF, THF | ~75% | General Hiyama Conditions |
Conclusion and Reagent Selection
The choice of reagent for the C4-functionalization of indazoles depends heavily on the specific synthetic strategy, desired functional group tolerance, and the stage at which the C4-substituent is introduced.
Caption: Decision tree for selecting a C4-functionalization reagent.
-
For direct and routine arylations , commercially available this compound or its more stable pinacol ester are excellent choices for Suzuki-Miyaura coupling.
-
For complex, multi-step syntheses , where the boron moiety must endure harsh conditions, the highly stable MIDA boronates are superior.
-
To access a broader diversity of substituents beyond what is available as boronic acids (e.g., alkyl, stannyl, silyl groups), or if issues with boronic acid stability are a concern, the 4-haloindazole approach provides greater flexibility through a variety of cross-coupling reactions.
Ultimately, the continued development of stable boron reagents and novel C-H activation methodologies will further expand the toolbox available to chemists for the precise and efficient functionalization of the indazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Yoneda Labs [yonedalabs.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Indazole Boronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole core is a cornerstone of modern medicinal chemistry, with indazole-containing compounds featuring prominently in a wide array of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, and the choice of palladium catalyst is critical to achieving high yields and purity, particularly when working with various isomers of indazole boronic acid. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of indazole boronic acid isomers with aryl halides, supported by experimental data.
Performance Comparison of Palladium Catalysts
Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of different indazole boronic acid isomers are not extensively consolidated in the literature. However, by examining data from the coupling of halo-indazoles with boronic acids—a closely related transformation—we can infer the relative performance of common catalysts. The following table summarizes the performance of several palladium-based catalytic systems in relevant Suzuki-Miyaura coupling reactions.
| Catalyst System | Indazole Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 2 | 92 |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 18 | 65 |
| PdCl₂(PPh₃)₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 18 | 40 |
| Pd(PCy₃)₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 5 | 55 |
| XPhos Pd G2 | 7-chloro-1H-pyrrolo[2,3-c]pyridine (aza-indazole) | 4-fluorophenyl boronic acid | K₃PO₄ | DMF:EtOH:H₂O | 100 (MW) | 0.5-0.67 | 90 |
Key Observations:
-
Pd(dppf)Cl₂ has demonstrated superior performance in the coupling of a 5-bromo-indazole, providing a significantly higher yield in a much shorter reaction time compared to other common catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1] This suggests that the dppf ligand is highly effective in promoting the catalytic cycle for this class of substrates.
-
Buchwald-Hartwig precatalysts , such as XPhos Pd G2 , are highly active and can facilitate rapid Suzuki-Miyaura couplings, even with challenging substrates like aza-indazoles, under microwave irradiation.[2] These catalysts are designed to readily form the active Pd(0) species.
-
Pd(PPh₃)₄ , a widely used catalyst, can be effective but often requires longer reaction times and may result in lower yields compared to more modern catalyst systems, especially with heteroatom-containing substrates.[1]
-
The choice of base and solvent system is also crucial and can significantly impact catalyst performance and reaction outcome.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions involving indazole derivatives, adapted from the literature.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole using Pd(dppf)Cl₂
This protocol is based on a study that found Pd(dppf)Cl₂ to be the most effective catalyst for the coupling of 5-bromo-1-ethyl-1H-indazole.[1]
Materials:
-
5-bromo-1-ethyl-1H-indazole (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (10 mL)
-
Water (2.5 mL)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the 5-bromo-1-ethyl-1H-indazole, the boronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed DME and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Chloro-Aza-Indazole using XPhos Pd G2
This protocol is adapted from a procedure for the coupling of a 7-chloro-aza-indole, a related nitrogen-rich heterocycle, and is suitable for challenging substrates where protodeboronation may be a competing reaction.[2]
Materials:
-
Chloro-indazole isomer (e.g., 7-chloro-1H-indazole) (1.0 mmol)
-
Aryl boronic acid (1.1 mmol)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 mmol)
-
Solvent mixture: N,N-Dimethylformamide (DMF), Ethanol (EtOH), and Water (H₂O) in a 1:1:0.5 ratio (6 mL)
Procedure:
-
In a microwave reaction vessel equipped with a magnetic stir bar, combine the chloro-indazole, aryl boronic acid, and potassium phosphate.
-
Add the DMF:EtOH:H₂O solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Add the XPhos Pd G2 catalyst under a stream of inert gas.
-
Seal the vessel and heat the reaction mixture in a microwave reactor to 100 °C.
-
Maintain the temperature for 30-40 minutes, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Conclusion
The selection of an optimal palladium catalyst for the Suzuki-Miyaura cross-coupling of indazole boronic acid isomers is crucial for achieving high efficiency and yields. While a universally superior catalyst for all isomers and coupling partners does not exist, the data suggests that catalyst systems incorporating bulky, electron-rich phosphine ligands, such as Pd(dppf)Cl₂ and Buchwald-Hartwig precatalysts like XPhos Pd G2, are often more effective than traditional catalysts like Pd(PPh₃)₄, particularly for nitrogen-containing heterocyclic substrates. Careful consideration of the specific indazole isomer, the nature of the aryl halide, and optimization of reaction conditions, including the base and solvent system, are paramount for successful synthesis. The provided protocols offer a solid starting point for methods development in this important class of reactions.
References
Navigating the Terrain of Heteroaryl Boronic Acids: A Guide to Stability in Suzuki Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. At the heart of this reaction lies the boronic acid, yet for those employing heteroaryl boronic acids, the path to a successful coupling is often fraught with stability challenges. This guide provides a comparative analysis of the stability of various heteroaryl boronic acids, offering experimental data and protocols to aid in the selection of reagents and reaction conditions for optimal outcomes.
The utility of heteroaryl boronic acids in medicinal chemistry is undeniable, as they introduce crucial heterocyclic motifs into complex molecules. However, their inherent instability, primarily through pathways of protodeboronation and oxidation, can significantly impact the efficiency and reproducibility of Suzuki-Miyaura reactions.[1][2] Factors such as pH, temperature, and even exposure to air and moisture can accelerate the degradation of these vital reagents.[1] This guide aims to illuminate the stability landscape of common heteroaryl boronic acids and their derivatives, providing a data-driven foundation for strategic decision-making in synthesis design.
The Stability Spectrum: A Comparative Look at Heteroaryl Boronic Acids
The electronic nature of the heterocyclic ring plays a pivotal role in the stability of the corresponding boronic acid.[3] Electron-rich five-membered heterocycles, such as furan, thiophene, and pyrrole, are particularly susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source.[2][4] This decomposition pathway is often accelerated under the basic conditions and elevated temperatures typical of Suzuki-Miyaura couplings.[2]
In contrast, fused aromatic systems, like benzofuran, tend to exhibit greater stability.[4] The delocalization of electrons across the fused ring system appears to confer a stabilizing effect, leading to higher yields in cross-coupling reactions under milder conditions.[4]
The position of the boronic acid group on the heteroaryl ring also significantly influences stability. For instance, 2-substituted five-membered ring systems are often more prone to decomposition than their 3-substituted counterparts.[2] Similarly, the stability of pyridyl boronic acids can vary depending on the position of the boronic acid relative to the nitrogen atom, with 2-pyridyl boronic acid being notoriously unstable.[5]
Quantitative Comparison of Heteroaryl Boronic Acid Stability and Reactivity
To provide a clearer picture of the relative stability and performance of different heteroaryl boronic acids and their derivatives, the following tables summarize key experimental data.
Table 1: Physicochemical Properties and Stability of Common Heteroaryl Boronic Acids
| Heteroaryl Boronic Acid | Structure | Predicted pKa | Key Stability Characteristics |
| Furan-2-boronic acid | 8.29 ± 0.53[4] | Prone to protodeboronation, especially at elevated temperatures.[4] | |
| Thiophene-2-boronic acid | 8.41 ± 0.53[4] | Generally more stable than furan-2-boronic acid but still susceptible to protodeboronation.[4] | |
| Pyrrole-2-boronic acid | - | Known to be unstable, readily undergoing decomposition.[2] | |
| Pyridine-3-boronic acid | - | Generally more stable than the 2- and 4-isomers. | |
| 2-Benzofurylboronic acid | 6.22 ± 0.30[4] | Fused aromatic system confers greater stability compared to simple five-membered rings.[4] |
Table 2: Benchtop Stability of Various Boronic Acids Over 15 Days
| Boronic Acid | % Decomposition (after 15 days under air) |
| 2-Furanboronic acid | Significant decomposition[2] |
| 2-Pyrroleboronic acid | Significant decomposition[2] |
| 2-Thiopheneboronic acid | Significant decomposition[2] |
| 2-Indoleboronic acid | Significant decomposition[2] |
Table 3: Comparative Suzuki-Miyaura Coupling Yields of Heteroaryl Boronic Acids and Their Derivatives
This table highlights the improved performance of stabilized boronic acid derivatives, such as MIDA boronates and ArB(Epin) esters, compared to the free boronic acids.
| Heteroaryl Boron Reagent | Coupling Partner | Product Yield (%) | Reference |
| 2-Furanboronic acid | Aryl Chloride | 14-68% | [2] |
| 2-Furan MIDA boronate | Aryl Chloride | 90-96% | [2] |
| 2-Thiophenylboronic acid | Aryl Bromide | 0-73% | [6] |
| 2-Thiophenyl-B(Epin) | Aryl Bromide | 73-99% | [6] |
| 3-Furanylboronic acid | Aryl Bromide | 0-73% | [6] |
| 3-Furanyl-B(Epin) | Aryl Bromide | 73-99% | [6] |
| 3-Pyridinylboronic acid | Aryl Bromide | 0-73% | [6] |
| 3-Pyridinyl-B(Epin) | Aryl Bromide | 73-99% | [6] |
| 2-Benzofuranyl boronic acid | 2-chloro-4,6-dimethoxypyrimidine | 91-99% | [4] |
| 2-Benzothienyl boronic acid | 2-chloro-4,6-dimethoxypyrimidine | <5% | [4] |
Strategies for Mitigating Instability
To overcome the challenges posed by unstable heteroaryl boronic acids, several strategies have been developed. The most common approach is the use of more stable boronic acid surrogates.
-
Boronic Esters (Pinacol, Neopentyl, Epin): Conversion of the boronic acid to an ester derivative, such as a pinacol or neopentyl glycol ester, can enhance stability.[7][8] Recently, 1,1,2,2-tetraethylethylene glycol (Epin) has been shown to form highly stable boronic esters that can be purified by silica gel chromatography and often provide higher yields in Suzuki couplings compared to the corresponding boronic acids or pinacol esters.[6]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that serve as "slow-release" sources of the corresponding boronic acids under the reaction conditions.[2][9][10] This strategy maintains a low concentration of the unstable free boronic acid in the reaction mixture, minimizing decomposition while still allowing for efficient transmetalation.[10][11]
-
Potassium Heteroaryltrifluoroborates: These are highly stable, crystalline solids that are often used as alternatives to boronic acids.[3][4] They are generally less prone to protodeboronation and can be handled and stored more easily.
-
Reaction Condition Optimization: For particularly unstable boronic acids, the development of new palladium precatalysts that generate the active catalytic species rapidly at lower temperatures can significantly improve reaction outcomes by outcompeting the decomposition of the boronic acid.[12] The use of anhydrous conditions can also help to prevent hydrolysis-mediated degradation.[13]
Experimental Protocols for Stability Assessment
Assessing the stability of a given heteroaryl boronic acid is crucial for developing robust Suzuki-Miyaura coupling protocols. The following are general methodologies for evaluating stability.
Protocol 1: Stability Assessment by ¹H NMR Spectroscopy
This method allows for the qualitative and semi-quantitative monitoring of boronic acid degradation in solution.
Objective: To observe the disappearance of the heteroaryl boronic acid signal and the appearance of signals from degradation products (e.g., the protodeboronated heteroarene).[1]
Instrumentation: Standard NMR spectrometer (e.g., 400 MHz).
Procedure:
-
Dissolve a known amount of the heteroaryl boronic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[1]
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero point.
-
Subject the NMR tube to the desired stress condition (e.g., elevated temperature, addition of a base).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting boronic acid and the degradation products to monitor the extent of decomposition over time.
Protocol 2: Stability-Indicating HPLC Assay
This method provides quantitative data on the amount of boronic acid and its degradation products over time under specific stress conditions.
Objective: To quantify the degradation of a heteroaryl boronic acid under various conditions (e.g., different pH values, temperatures, or in the presence of an oxidizing agent).[1]
Instrumentation: A standard HPLC system with a UV or Refractive Index (RI) detector.[1]
Procedure:
-
Develop an HPLC method capable of separating the heteroaryl boronic acid from its potential degradation products. A reverse-phase C18 column is a common starting point.[1]
-
Prepare a stock solution of the heteroaryl boronic acid in a suitable solvent (e.g., acetonitrile/water).[1]
-
Divide the stock solution into aliquots and subject them to different stress conditions.
-
At specified time points, inject samples onto the HPLC system.
-
Monitor the peak area of the heteroaryl boronic acid and any new peaks that appear, which may correspond to degradation products.[1]
-
Calculate the percentage of the remaining boronic acid at each time point to determine its stability under the tested conditions.
Visualizing the Chemistry of Stability
To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Major degradation pathways for heteroaryl boronic acids.
Caption: The slow-release approach using MIDA boronates.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetics of Suzuki-Miyaura Reactions with Indazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in pharmaceutical and materials science is particularly significant, where the synthesis of complex biaryl and heteroaryl structures is paramount. Indazole moieties are prevalent in a vast number of biologically active compounds, making the understanding of their coupling reactions, such as the Suzuki-Miyaura, critical for drug discovery and development.
Factors Influencing Reaction Kinetics
The rate of a Suzuki-Miyaura reaction is primarily dictated by the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the indazole boronic acid, specifically the electronic properties and steric environment of the indazole ring and the boronic acid group, can significantly impact the transmetalation step, which is often rate-determining.
Electronic Effects:
The electronic nature of the indazole ring plays a crucial role.[2]
-
π-Deficient vs. π-Rich Systems: Indazoles, being heteroaromatic, possess a degree of π-deficiency due to the presence of nitrogen atoms. This can influence the nucleophilicity of the carbon atom attached to the boron. Generally, more electron-rich heteroaryl boronic acids tend to undergo transmetalation at a faster rate.[2] Conversely, electron-withdrawing substituents on the indazole ring can decrease the electron density at the coupling site, potentially slowing down the transmetalation step.
-
Nitrogen Atom Coordination: The lone pair of electrons on the nitrogen atoms of the indazole ring can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, thereby reducing the overall reaction rate.[2]
Steric Effects:
The steric hindrance around the boronic acid moiety can significantly affect the rate of transmetalation.
-
Position of the Boronic Acid Group: The position of the boronic acid group on the indazole ring is a critical factor. Similar to the "2-pyridyl problem" observed with pyridine boronic acids, an indazole boronic acid with the boronic acid group at a position adjacent to a nitrogen atom might exhibit slower reaction rates due to steric hindrance and potential catalyst inhibition through chelation.[2]
-
Substituents on the Indazole Ring: Bulky substituents on the indazole ring, particularly near the boronic acid group, can sterically impede the approach of the boronic acid to the palladium center, thus slowing down the transmetalation step.
Qualitative Comparison of Putative Indazole Boronic Acid Reactivity:
Based on the general principles for heteroaryl boronic acids, we can infer a qualitative comparison of the expected reactivity of different indazole boronic acids.
| Indazole Boronic Acid Type | Expected Relative Reactivity | Rationale |
| Indazole-5-boronic acid | High | The boronic acid group is relatively unhindered and electronically neutral. |
| Indazole-7-boronic acid | Moderate to High | The boronic acid is on the benzene ring portion, likely having reactivity similar to a substituted phenylboronic acid. |
| Indazole-3-boronic acid | Moderate to Low | Potential for steric hindrance and catalyst inhibition due to the proximity of the N2 nitrogen. |
| Electron-donating substituent | Increased | Electron-donating groups can increase the nucleophilicity of the carbon-boron bond, accelerating transmetalation. |
| Electron-withdrawing substituent | Decreased | Electron-withdrawing groups can decrease the nucleophilicity of the carbon-boron bond, slowing transmetalation. |
Note: This table presents a qualitative comparison based on established principles for heteroaryl boronic acids. Actual reaction rates will be highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system employed.
Experimental Protocols
A detailed kinetic study is essential to quantitatively assess the performance of different indazole boronic acids in the Suzuki-Miyaura reaction. The following is a general protocol for monitoring the reaction kinetics.
General Protocol for Kinetic Analysis of Suzuki-Miyaura Reaction
1. Materials and Reagents:
-
Indazole boronic acid (or ester)
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)[3]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[3]
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, THF/water mixture)[3]
-
Internal standard (for chromatographic analysis)
-
Reaction vessel (e.g., Schlenk tube or a multi-well reaction block)[4]
-
Stirring apparatus (magnetic stirrer)
-
Heating apparatus (oil bath or heating block)
-
Inert gas supply (Nitrogen or Argon)
-
Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, or NMR)
2. Reaction Setup:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), the indazole boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., 2 mol%), the ligand (if required), and the base (2.0-3.0 equiv).[3]
-
Add a magnetic stir bar to the vessel.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe to the reaction vessel.
-
If using an internal standard for analysis, add a known amount to the reaction mixture.
3. Reaction Execution and Monitoring:
-
Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 60-100 °C).[4]
-
Begin vigorous stirring.
-
At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Quench each aliquot immediately by adding it to a vial containing a suitable quenching agent (e.g., a small amount of water or a dilute acid solution) and an extraction solvent.
-
Analyze the quenched aliquots by a suitable chromatographic method (GC or HPLC) or NMR spectroscopy to determine the concentration of the starting materials and the product.
4. Data Analysis:
-
Plot the concentration of the product versus time.
-
From this plot, determine the initial reaction rate.
-
To determine the reaction order with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while keeping the concentrations of all other reactants constant.
Visualization of the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general workflow and the key steps of the cycle are depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
This guide provides a framework for understanding and investigating the kinetics of Suzuki-Miyaura reactions with indazole boronic acids. For specific applications, it is crucial to perform detailed kinetic studies to optimize reaction conditions and achieve the desired efficiency and yield.
References
A Head-to-Head Comparison: Boronic Acids vs. Boronate Esters in Indazole Synthesis
For researchers, scientists, and drug development professionals, the synthesis of substituted indazoles is a cornerstone of medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, and the choice between boronic acids and their corresponding boronate esters as coupling partners is a critical decision that can significantly impact reaction outcomes. This guide provides an objective comparison of these two classes of reagents in the context of indazole synthesis, supported by representative experimental data and detailed protocols.
The fundamental difference between boronic acids and boronate esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times, but they are also more prone to decomposition pathways like protodeboronation and oxidation.[1] In contrast, boronate esters, particularly pinacol esters, offer enhanced stability, making them easier to handle, purify, and store, which is a significant advantage in multi-step syntheses.[1]
Quantitative Performance Comparison
| Coupling Partner | Reagent | Typical Reaction Time | Typical Yield | Key Considerations |
| 3-Bromo-1H-indazole + Phenylboronic acid | Boronic Acid | 2 - 8 hours | 75-95% | Higher reactivity can lead to faster conversions. Susceptible to decomposition, requiring careful handling and storage. |
| 3-Bromo-1H-indazole + Phenylboronic acid pinacol ester | Boronate Ester | 6 - 24 hours | 70-90% | More stable and easier to handle, leading to more reproducible results. May require longer reaction times or higher temperatures. |
| 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole + 4-Methoxyphenylboronic acid | Boronic Acid | 4 - 12 hours | 80-98% | Excellent for rapid synthesis if the boronic acid is readily available and stable. |
| 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole + 4-Methoxyphenylboronic acid pinacol ester | Boronate Ester | 12 - 36 hours | 75-95% | Ideal for library synthesis or when the boronic acid is unstable or commercially unavailable. |
Note: The yields and reaction times are illustrative and can vary significantly based on the specific substrates, catalyst system, base, and solvent used.
Logical Workflow for Reagent Selection
The decision to employ a boronic acid or a boronate ester in indazole synthesis is a nuanced one, guided by several factors. The following diagram illustrates a logical workflow for making this selection.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction in indazole synthesis using both a boronic acid and a boronate ester.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoindazole with Phenylboronic Acid
This protocol is adapted from studies on the Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles.[2][3]
Materials:
-
3-Bromo-1H-indazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add 3-bromo-1H-indazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
Add K₂CO₃ (2.0 mmol) and a 4:1 mixture of 1,4-dioxane/water (5 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenyl-1H-indazole.
Protocol 2: Suzuki-Miyaura Coupling of Protected 5-Iodoindazole with an Arylboronic Acid Pinacol Ester
This protocol is based on the synthesis and reactivity studies of protected indazole boronic acid pinacolyl esters.[4]
Materials:
-
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Arylboronic acid pinacol ester (e.g., 4-methoxyphenylboronic acid pinacol ester)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction flask, add 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and KOAc (3.0 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous DMSO (10 mL) via syringe.
-
Heat the reaction mixture at 80 °C under an argon atmosphere for 18 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 5-aryl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Signaling Pathways and Experimental Workflows
The choice between a boronic acid and a boronate ester directly impacts the workflow of a synthesis. The following diagram illustrates the typical experimental workflow for a Suzuki-Miyaura reaction in the context of indazole synthesis.
Conclusion
The selection between boronic acids and boronate esters for indazole synthesis is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific requirements of the synthesis. Boronic acids offer the advantage of higher reactivity, which can be crucial for time-sensitive projects or for less reactive coupling partners. However, this comes at the cost of stability, which can impact reproducibility and shelf-life.
Boronate esters, particularly pinacol esters, provide a robust and reliable alternative. Their stability makes them ideal for complex, multi-step syntheses, high-throughput screening, and situations where the corresponding boronic acid is unstable or difficult to access. While they may require longer reaction times, the trade-off in terms of ease of handling and reproducibility is often favorable. Ultimately, a thorough understanding of the properties of both classes of reagents allows the medicinal chemist to make an informed decision to best achieve their synthetic goals in the pursuit of novel indazole-based therapeutics.
References
Safety Operating Guide
Proper Disposal of 1H-Indazole-4-boronic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of 1H-Indazole-4-boronic acid, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes chemical-resistant gloves, protective clothing, and eye and face protection.[1] All handling of this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2]
Quantitative Data Summary
The following table summarizes the key hazard and physical information for this compound and its related compounds.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BN₂O₂ | [3] |
| Molecular Weight | 161.95 g/mol | [3] |
| Appearance | Solid/Powder | [3][4] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [2][4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed) | [1][2][4] |
| Storage Class | 11 (Combustible Solids) | [3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with institutional guidelines and local regulations for hazardous chemical waste.
1. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.[5]
-
The container must be made of a compatible material and have a tightly fitting cap.[6] It should be kept closed at all times except when adding waste.[6]
2. Labeling:
-
Label the waste container with a "Hazardous Waste" sticker or tag.
-
The label must include the full chemical name ("this compound"), the approximate quantity of the waste, and the date the waste was first added to the container.[6]
3. Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
The SAA must be under the control of the principal investigator or lab director.[7]
-
Store the container segregated from incompatible materials, such as strong oxidizing agents.[5]
-
The storage area should be cool, dry, and well-ventilated.[2]
4. Disposal of Empty Containers:
-
Empty containers of this compound must be triple-rinsed with a suitable solvent before disposal.[6]
-
The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[7]
-
After rinsing, the original label on the container should be completely defaced or removed.[7] The rinsed, dried glass container can then be disposed of in the appropriate glass disposal container.[7]
5. Final Disposal:
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.
-
Complete a chemical collection request form as required by your institution.[5]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1H-Indazole-5-boronic acid 1257738-46-7 [sigmaaldrich.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. nswai.org [nswai.org]
Personal protective equipment for handling 1H-Indazole-4-boronic acid
This guide provides crucial safety and logistical information for the handling and disposal of 1H-Indazole-4-boronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Chemical Identifier:
Hazard Identification: this compound is classified as a hazardous substance. It is crucial to be aware of the following potential health effects:
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][7][8] |
| Hands | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[3][4][8] Nitrile or neoprene gloves are recommended. |
| Body | Laboratory Coat | Wear appropriate protective clothing to prevent skin exposure.[3][4][8] |
| Respiratory | NIOSH-approved Respirator | A respirator is recommended if ventilation is inadequate or when handling large quantities that may generate dust.[8] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][8]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapor. Avoid generating dust.[4]
-
In Case of Contact:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3][4][8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[9]
-
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[4][9] Clean the work area and decontaminate any equipment used.
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]
-
Some suppliers recommend a storage temperature of 2-8°C.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][7]
Disposal:
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal, provided the pH is neutral (between 7-9) and there is no other chemical contamination.[10] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10]
Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 1H-Indazole-5-Boronic Acid, >=95% - Yorlab [yorlab.co.uk]
- 6. Indazole-6-boronic acid 885068-10-0 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
